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  • Product: Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate
  • CAS: 2097966-89-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS 2097966-89-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide will delve into the molecule's structural features, predicted physicochemical properties, and potential synthetic routes. Furthermore, it will explore the reactivity of its constituent functional groups—the N-Boc protected azetidine and the piperidine ring system—to anticipate its chemical behavior. The potential applications of this molecule as a building block in the synthesis of more complex pharmaceutical agents will also be discussed, drawing on the established roles of azetidine and piperidine scaffolds in drug development.

Introduction

tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate is a bifunctional molecule that incorporates two key heterocyclic systems: a four-membered azetidine ring and a six-membered piperidine ring. The azetidine moiety is protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that offers stability under a range of conditions and can be readily removed when desired. The piperidine ring is linked to the azetidine at the 3-position via an ether linkage.

The unique combination of the strained azetidine ring and the conformationally flexible piperidine ring makes this molecule an attractive scaffold for the design of novel therapeutic agents. Azetidine derivatives are increasingly utilized in medicinal chemistry to introduce conformational rigidity and improve physicochemical properties of drug candidates.[1][2] Similarly, the piperidine motif is a ubiquitous structural element in a vast number of pharmaceuticals and natural products, often contributing to receptor binding and overall pharmacological activity.[3][4] This guide aims to provide a detailed understanding of the chemical properties of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate are summarized below.

Molecular Structure

Caption: 2D structure of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate.

Physicochemical Data
PropertyValueSource
CAS Number 2097966-89-5Pharmaffiliates[5]
Molecular Formula C₁₃H₂₄N₂O₃Pharmaffiliates[5]
Molecular Weight 256.35 g/mol Pharmaffiliates[5]
Predicted XLogP3 0.3PubChem[6]
Predicted Hydrogen Bond Donor Count 1PubChem[6]
Predicted Hydrogen Bond Acceptor Count 4PubChem[6]
Predicted Rotatable Bond Count 4PubChem[6]

Synthesis and Purification

While a specific, published synthetic route for tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate was not identified in the literature, a plausible and efficient synthesis can be proposed based on established chemical transformations. The most likely approach would involve a Williamson ether synthesis.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Williamson Ether Synthesis A tert-butyl 3-hydroxyazetidine-1-carboxylate C tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate A->C Base (e.g., NaH) Solvent (e.g., THF, DMF) B 3-halopiperidine derivative (e.g., 3-bromopiperidine) B->C

Caption: Proposed Williamson ether synthesis route.

Detailed Experimental Protocol (Hypothetical)
  • Deprotonation: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C. The causality behind using a strong, non-nucleophilic base is to deprotonate the hydroxyl group of the azetidine, forming a nucleophilic alkoxide without competing side reactions.

  • Nucleophilic Substitution: To the resulting alkoxide solution, add a solution of an appropriately protected 3-halopiperidine (e.g., N-Boc-3-bromopiperidine) in the same solvent. The reaction mixture is then typically stirred at room temperature or gently heated to facilitate the Sₙ2 reaction, forming the desired ether linkage.

  • Work-up and Purification: Upon completion, the reaction is quenched with a protic solvent like water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. Purification of the crude product can be achieved by column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate is dictated by the interplay of its three main functional components: the N-Boc protecting group, the strained azetidine ring, and the piperidine ring.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability to a broad range of nucleophilic and basic conditions.[7]

  • Deprotection: The Boc group is readily cleaved under acidic conditions.[8] This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like methanol or dioxane. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.

Boc Deprotection Boc-Protected Amine Boc-Protected Amine Amine Amine Boc-Protected Amine->Amine  Acid (e.g., TFA, HCl)  

Caption: General scheme for Boc deprotection.

  • Thermal Lability: The Boc group can also be removed under thermal conditions, although this generally requires higher temperatures.[9]

The Azetidine Ring

The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which influences its reactivity.[1] While more stable than the highly strained three-membered aziridine ring, it is susceptible to ring-opening reactions under certain conditions.

  • Ring-Opening Reactions: The azetidine ring can be opened by strong nucleophiles or under conditions that promote cleavage of the C-N or C-C bonds. However, the presence of the electron-withdrawing Boc group on the nitrogen atom generally stabilizes the ring towards nucleophilic attack.

The Piperidine Ring

The piperidine ring is a saturated six-membered heterocycle that adopts a chair conformation to minimize steric strain.[10] The nitrogen atom in the piperidine ring is basic and nucleophilic.

  • N-Functionalization: The secondary amine of the piperidine ring is a key site for functionalization. It can readily undergo a variety of reactions, including:

    • Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Arylation: Palladium- or copper-catalyzed coupling reactions with aryl halides (e.g., Buchwald-Hartwig amination).[11]

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated piperidines.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Boc Group: A sharp singlet integrating to 9 protons is expected in the upfield region, typically around δ 1.4-1.5 ppm.[12]

  • Azetidine Ring Protons: The protons on the azetidine ring will likely appear as complex multiplets in the region of δ 3.5-4.5 ppm.[12]

  • Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets in the range of δ 1.5-3.0 ppm. The proton on the carbon bearing the ether linkage (C3 of the piperidine) will likely be shifted downfield.[10]

  • Piperidine N-H: A broad singlet corresponding to the N-H proton of the piperidine ring is expected, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Boc Group: The quaternary carbon and the methyl carbons of the Boc group are expected to appear around δ 80 ppm and δ 28 ppm, respectively.[13]

  • Azetidine Ring Carbons: The carbons of the azetidine ring are predicted to resonate in the region of δ 50-65 ppm.[14]

  • Piperidine Ring Carbons: The carbons of the piperidine ring will likely appear in the range of δ 25-50 ppm.[10] The carbon attached to the ether oxygen will be shifted further downfield.

Mass Spectrometry

Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. A common fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group or the entire Boc group.[15]

Infrared (IR) Spectroscopy
  • C=O Stretch (Carbamate): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

  • C-O Stretch (Ether and Carbamate): Strong absorption bands are anticipated in the region of 1050-1250 cm⁻¹.

  • N-H Stretch (Piperidine): A moderate absorption band is expected around 3300-3500 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of two distinct and readily functionalizable nitrogen atoms allows for the divergent synthesis of a wide range of derivatives.

The incorporation of the azetidine-piperidine ether motif can be a strategic approach to:

  • Introduce conformational constraint: The rigid azetidine ring can lock a portion of the molecule into a specific conformation, which can be beneficial for optimizing binding to a biological target.[16]

  • Modulate physicochemical properties: The introduction of the polar ether linkage and the basic piperidine nitrogen can influence properties such as solubility, lipophilicity, and metabolic stability.

  • Explore new chemical space: This scaffold provides a unique three-dimensional arrangement of functional groups that can be exploited to design novel ligands for a variety of biological targets. Piperidine derivatives are known to be active in a wide range of therapeutic areas, including oncology, central nervous system disorders, and as enzyme inhibitors.[4][17]

Conclusion

tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate is a versatile synthetic intermediate with significant potential in the field of drug discovery. This technical guide has provided a detailed overview of its chemical properties, including its structure, predicted physicochemical characteristics, and reactivity. By understanding the chemical behavior of its constituent functional groups, researchers can effectively utilize this molecule as a building block to construct novel and complex molecular architectures with desired pharmacological profiles. The strategic combination of the azetidine and piperidine ring systems offers a promising avenue for the development of the next generation of therapeutic agents.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine. Wikipedia. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. ACS Publications. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Product Name : tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate. Pharmaffiliates. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Synthesis of azetidine derivatives.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PMC. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. PubChem. [Link]

  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. [Link]

  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. ResearchGate. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Rsc.org. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

Sources

Exploratory

Molecular Architecture and Synthetic Utility of tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate: A Technical Guide for sp³-Enriched Scaffold Design

Executive Summary In contemporary drug discovery, the transition from planar, aromatic-heavy molecules to complex, three-dimensional architectures is critical for improving pharmacokinetic profiles and reducing off-targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from planar, aromatic-heavy molecules to complex, three-dimensional architectures is critical for improving pharmacokinetic profiles and reducing off-target toxicity. This paradigm, widely known as [1], emphasizes the incorporation of a higher fraction of sp³-hybridized carbons (Fsp³).

tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate is a highly modular, sp³-rich diamine scaffold engineered specifically for this purpose. By linking a conformationally restricted 4-membered azetidine ring to a flexible 6-membered piperidine ring via an ether bridge, this molecule provides unique vector projections for structure-based drug design. As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical properties, mechanistic utility, and validated experimental workflows required to leverage this scaffold in the synthesis of PROTACs, kinase inhibitors, and GPCR ligands.

Physicochemical Profile and Molecular Architecture

The structural brilliance of this scaffold lies in its orthogonal reactivity. The molecule contains two nitrogen atoms in distinct microenvironments: a secondary amine within the piperidine ring (free for immediate functionalization) and a secondary amine within the azetidine ring (temporarily masked by a tert-butyloxycarbonyl, or Boc, protecting group).

Quantitative Data Summary

To ensure precise stoichiometric calculations during library synthesis, the core physicochemical parameters are summarized below:

PropertyValueSpecification / Note
Chemical Name tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylateIUPAC Standard
CAS Registry Number [2]Primary Identifier
Molecular Formula C₁₃H₂₄N₂O₃-
Molecular Weight 256.35 g/mol Monoisotopic mass ≈ 256.18
Fsp³ (Fraction sp³) 0.85 (11 of 13 carbons are sp³)Highly 3D character
Physical State Viscous oil to low-melting solidTypical for functionalized aliphatic ethers
Structural Topology

Topology Boc tert-Butyl Carboxylate (Boc Group) Aze Azetidine Ring (4-membered sp³) Boc->Aze Protects N1 Oxy Ether Linkage (-O-) Aze->Oxy C3 Position Pip Piperidine Ring (6-membered sp³) Oxy->Pip C3' Position

Topological connectivity of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate.

Mechanistic Utility: Escaping Flatland

The strategic value of this scaffold is rooted in two primary principles:

  • Conformational Restriction vs. Flexibility: The azetidine ring is highly rigid, locking the attached vectors in a defined spatial arrangement. Conversely, the ether linkage acts as a flexible hinge, allowing the piperidine ring to adopt multiple chair conformations (e.g., axial vs. equatorial projection of the ether oxygen). This dynamic allows the molecule to "induced-fit" into complex protein binding pockets.

  • Orthogonal Functionalization: The presence of the Boc group allows chemists to selectively functionalize the piperidine nitrogen first. Once the desired R¹ group is installed, the Boc group can be removed under acidic conditions to expose the azetidine nitrogen for the installation of an R² group.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent selection and the analytical checkpoints required to verify success.

Protocol 1: Functionalization of the Piperidine Nitrogen (Reductive Amination)

The free secondary amine on the piperidine ring is highly nucleophilic and ideal for reductive amination with an aldehyde.

  • Step 1: Dissolve tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous dichloroethane (DCE). Stir for 1 hour at room temperature to allow the formation of the intermediate iminium ion.

  • Step 2: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), to the mixture.

  • Causality: Why NaBH(OAc)₃? The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride compared to standard NaBH₄. This ensures the reagent selectively reduces the transiently formed iminium ion without prematurely reducing the unreacted aldehyde starting material.

  • Validation: Analyze via LC-MS. The reaction is complete when the starting mass (m/z 257 [M+H]⁺) is entirely consumed, replaced by the mass of the R¹-coupled product.

Protocol 2: Boc Deprotection & Azetidine Functionalization

Once the piperidine is functionalized, the azetidine nitrogen must be unmasked.[3].

  • Step 1: Dissolve the intermediate from Protocol 1 in a 4:1 mixture of Dichloromethane (DCM) and TFA. Stir at room temperature for 2 hours.

  • Mechanistic Causality: The strong acid protonates the carbonyl oxygen of the carbamate. This induces fragmentation, expelling a highly stable tert-butyl cation (which rapidly loses a proton to become isobutylene gas) and leaving behind a carbamic acid intermediate. This intermediate is thermodynamically unstable and spontaneously decarboxylates, releasing CO₂ gas and yielding the secondary azetidine amine as a TFA salt.

  • Step 2 (Self-Validation): Monitor the reaction via LC-MS. The system validates itself when the parent mass drops by exactly 100 Da (loss of Boc: C₅H₈O₂, 100.12 g/mol ). The emergence of the [M-100+H]⁺ peak confirms complete deprotection.

  • Step 3: Concentrate the mixture in vacuo to remove excess TFA. The resulting amine TFA salt can be directly subjected to amide coupling (e.g., using HATU, DIPEA, and an R²-carboxylic acid).

Synthetic Workflow Logic

Workflow Start Boc-Aze-O-Pip (Starting Scaffold) Step1 Piperidine N-Alkylation (Reductive Amination) Start->Step1 Int1 Boc-Aze-O-Pip-R¹ (Intermediate) Step1->Int1 R¹-CHO, NaBH(OAc)₃ Step2 Boc Deprotection (TFA in DCM) Int1->Step2 Int2 HN-Aze-O-Pip-R¹ (TFA Salt) Step2->Int2 -Isobutylene, -CO₂ Step3 Azetidine N-Acylation (Amide Coupling) Int2->Step3 Final R²-Aze-O-Pip-R¹ (Final Target) Step3->Final R²-COOH, HATU, DIPEA

Orthogonal reactivity workflow exploiting the Boc-protected azetidine and free piperidine.

Analytical Validation and Quality Control

When procuring or synthesizing tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate, the following analytical signatures must be verified to ensure batch integrity:

  • Mass Spectrometry (ESI-LC/MS):

    • Expected [M+H]⁺: m/z 257.18

    • Diagnostic Fragmentation: A common in-source fragmentation artifact in ESI+ is the premature loss of the tert-butyl group, resulting in a prominent m/z 201 peak [M-tBu+H]⁺. This is normal and should not be mistaken for an impurity.

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • Boc Singlet: A massive, sharp singlet integrating to 9 protons at ~1.45 ppm confirms the presence of the intact tert-butyl group.

    • Azetidine Protons: The highly strained ring protons typically appear as complex multiplets between 3.50–4.20 ppm, heavily influenced by the adjacent nitrogen and oxygen atoms.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]

  • Pharmaffiliates. tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate Product Specifications. Available at:[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection Mechanisms. Available at:[Link]

Sources

Foundational

The Ascendancy of sp3-Rich Azetidines: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The landscape of drug discovery is undergoing a significant topological shift, moving away from the historically dominant flat,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is undergoing a significant topological shift, moving away from the historically dominant flat, aromatic structures towards more three-dimensional, sp3-rich molecular architectures.[1][2][3] This evolution is driven by the need to engage with complex biological targets and to access novel chemical space, ultimately aiming for therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.[3][4] Within this paradigm, the azetidine ring—a four-membered, saturated nitrogen-containing heterocycle—has emerged as a privileged and powerful building block.[2][3][5][6][7]

Initially viewed as a synthetic challenge due to its inherent ring strain, the azetidine scaffold is now recognized for the very properties this strain imparts.[6][8][9][10] Modern synthetic advancements have unlocked access to a vast array of functionalized azetidines, transforming them from chemical curiosities into indispensable tools for the medicinal chemist. This guide provides a comprehensive technical overview of the strategic value, synthesis, and application of sp3-rich azetidine building blocks in the rational design of next-generation pharmaceuticals.

The Strategic Value of the Azetidine Scaffold in Drug Design

The incorporation of an azetidine moiety into a drug candidate is a deliberate design choice intended to confer a unique combination of structural and physicochemical advantages. These benefits stem directly from the ring's compact and strained nature.

Conformational Rigidity

The four-membered ring structure significantly restricts the conformational freedom of its substituents.[1][5][7][11][12] This pre-organization of pharmacophoric elements into a more defined three-dimensional orientation can lead to a lower entropic penalty upon binding to a biological target. The consequence is often a notable increase in binding affinity and selectivity compared to more flexible acyclic or larger-ring analogs.[7]

Modulation of Physicochemical Properties

Azetidines serve as powerful tools for fine-tuning the "drug-like" properties of a molecule:

  • Aqueous Solubility: The polar nitrogen atom embedded within the rigid, compact scaffold can disrupt crystal packing and introduce a hydrogen bond acceptor/donor, often leading to enhanced aqueous solubility.[2][5][13]

  • Metabolic Stability: Compared to the more common piperidine and pyrrolidine rings, the azetidine nitrogen can exhibit greater resistance to metabolic enzymes, particularly those responsible for N-dealkylation, a common metabolic liability for many amine-containing drugs.[2][5][7]

  • Lipophilicity (logP): Replacing larger aliphatic or aromatic rings with the smaller azetidine scaffold is a proven strategy to reduce molecular weight and lipophilicity, which can improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][13][14]

Versatile Bioisosteric Replacement

Bioisosterism—the replacement of a molecular fragment with another that retains similar biological activity but offers improved properties—is a cornerstone of medicinal chemistry.[15] The azetidine ring is an exceptionally versatile bioisostere.[5]

  • It can serve as a constrained, sp3-rich replacement for larger saturated heterocycles like pyrrolidine, piperidine, and morpholine , often improving metabolic stability and solubility.[2][5][13][14]

  • It has emerged as a valuable non-aromatic bioisostere for planar aromatic rings such as benzene and pyridine , introducing three-dimensionality while maintaining key interaction vectors.[1]

  • In spirocyclic systems, azetidines can mimic motifs like piperazine or piperidine while offering novel exit vectors and improved physicochemical properties.[16]

Access to Novel Chemical Space

The defined three-dimensional geometry of substituted azetidines allows pharmacophoric groups to be projected into regions of chemical space that are inaccessible to their flat, aromatic counterparts.[2][3][16] This ability to explore new interaction landscapes is critical for developing drugs against challenging targets and for establishing novel intellectual property.[16]

Synthesis of Functionalized Azetidine Building Blocks

The historical challenge of azetidine synthesis has been overcome by a recent surge in innovative and robust methodologies, enabling the routine production of diverse and complex building blocks.[6][9][17]

The primary synthetic strategies can be broadly categorized as follows:

  • Intramolecular Cyclization: This classical approach involves the cyclization of a linear precursor, typically a γ-amino halide or alcohol, where the amine nitrogen acts as a nucleophile to displace a leaving group and form the four-membered ring.[8][17][18][19] While foundational, this method can be limited by competing elimination reactions.

  • [2+2] Cycloaddition: The direct formation of the azetidine ring via the cycloaddition of an imine and an alkene (e.g., the Aza Paterno-Büchi reaction) is a powerful, atom-economical strategy that can provide rapid access to functionalized azetidines.[1][8][17][20]

  • Reduction of β-Lactams: Given the rich history and accessibility of β-lactams (azetidin-2-ones), their reduction to the corresponding azetidines is one of the most widely used and reliable methods for synthesis.[1][14][17]

  • Strain-Release Methodologies: Modern approaches leverage highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), whose high ring strain energy can be released to drive a wide variety of functionalization reactions, enabling the modular and divergent synthesis of complex azetidines.[1][3][19][20]

G cluster_start Key Precursors cluster_product Product Precursor γ-Amino Halide/Alcohol Azetidine Functionalized Azetidine Precursor->Azetidine Intramolecular Cyclization Imine_Alkene Imine + Alkene Imine_Alkene->Azetidine [2+2] Cycloaddition Beta_Lactam β-Lactam Beta_Lactam->Azetidine Reduction ABB 1-Azabicyclo[1.1.0]butane (ABB) ABB->Azetidine Strain-Release Functionalization

Key synthetic pathways to functionalized azetidines.
Featured Experimental Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines

The following protocol, adapted from Wang et al., describes a modern, modular approach for synthesizing 3,3-disubstituted azetidines using azetidinyl trichloroacetimidate esters as versatile intermediates.[20] This method highlights the use of readily available starting materials and mild conditions, which is ideal for medicinal chemistry campaigns.

Objective: To synthesize a 3,3-disubstituted azetidine via Scandium-catalyzed substitution of an azetidinyl trichloroacetimidate with a nucleophile.

Materials:

  • Scandium(III) triflate (Sc(OTf)₃) (9.8 mg, 10 mol%)

  • Azetidine trichloroacetimidate ester (1) (0.20 mmol, 1.0 equiv)

  • Nucleophile (2) (e.g., indole, thiol, pyrazole) (0.30 mmol, 1.5 equiv)

  • 4Å Molecular Sieves (100 mg, flame-dried)

  • Anhydrous Dichloromethane (CH₂Cl₂) (1.5 mL)

  • Argon atmosphere setup

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask containing a stir bar and 100 mg of 4Å molecular sieves under vacuum. Allow the flask to cool to room temperature under an argon atmosphere.

  • Reagent Addition: To the cooled flask, add Sc(OTf)₃ (10 mol%), the azetidine trichloroacetimidate ester (1) (0.20 mmol), and the chosen nucleophile (2) (0.30 mmol).

  • Reaction Initiation: Add 1.5 mL of anhydrous CH₂Cl₂ to the mixture via syringe.

  • Incubation: Place the sealed flask in a pre-heated oil bath at 35 °C and stir the reaction mixture.

  • Monitoring: Monitor the consumption of the starting material (1) by Thin-Layer Chromatography (TLC), typically for around 12 hours.

  • Work-up: Upon complete consumption of the starting material, remove the flask from the oil bath and allow it to cool. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3,3-disubstituted azetidine product.

Trustworthiness Note: This protocol is self-validating through the rigorous monitoring of the reaction by TLC to ensure complete conversion before work-up, and the final purification by column chromatography ensures the isolation of a high-purity product, which can be characterized by NMR and HRMS as described in the source literature.[20]

Impact on Pharmacokinetic and Pharmacological Profiles

The true value of the azetidine scaffold is realized in its profound and often beneficial impact on the biological performance of a molecule.

PropertyReplacement of Phenyl RingReplacement of Piperidine RingRationale & Causality
Solubility Generally IncreasesOften Increases or is MaintainedThe introduction of a polar N-H or N-R group and the disruption of planar stacking increases interaction with water.[2][13]
Metabolic Stability Generally IncreasesGenerally IncreasesRemoval of aromatic C-H bonds susceptible to P450 oxidation. The azetidine N is often less prone to N-dealkylation than the piperidine N.[2][5][7]
Permeability Context-DependentContext-DependentCan decrease due to increased polarity, but the reduction in size and polar surface area can sometimes compensate. The balance is key.
Lipophilicity (cLogP) DecreasesDecreasesThe smaller, less greasy scaffold significantly reduces the lipophilicity, which can be beneficial for avoiding off-target effects.[2][14]
3D Character (Fsp3) Significantly IncreasesMaintained or IncreasesDirect replacement of a flat (sp2) ring with a saturated (sp3) ring enhances three-dimensionality, improving fit into complex protein pockets.[1][16]
Binding Affinity Context-DependentContext-DependentThe rigid structure can lock the molecule in a bioactive conformation, increasing affinity, but an improper vector can also disrupt binding.[7][11]

Case Studies: Azetidines in Approved Drugs

The successful application of azetidine building blocks is best illustrated by their presence in several FDA-approved drugs across diverse therapeutic areas.[5][21]

Drug NameTherapeutic AreaTargetRole of the Azetidine Scaffold
Baricitinib Rheumatoid ArthritisJAK1/JAK2 InhibitorThe 3-aminoazetidine moiety provides a key interaction with the kinase hinge region and improves selectivity and pharmacokinetic properties.[5][13]
Cobimetinib Melanoma (Cancer)MEK1/2 InhibitorThe azetidine ring acts as a rigid linker, correctly positioning other pharmacophoric groups for optimal binding and contributing to the molecule's overall favorable profile.[5][7][10][22]
Azelnidipine HypertensionCalcium Channel BlockerThe azetidine-ester portion of the molecule is crucial for its activity and contributes to its long-lasting therapeutic effect.[5][7][10][22]
Sarolaner Veterinary ParasiticideInsect GABA-gated chloride channelsThe spiro-azetidine core provides a novel, rigid three-dimensional structure that is key to its potent insecticidal activity.[5]
Case Spotlight: Baricitinib and the JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Its dysregulation is implicated in autoimmune diseases and cancers.[7] Baricitinib is an inhibitor of JAK1 and JAK2, and its structure exemplifies the rational use of an azetidine scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Baricitinib Baricitinib Baricitinib->JAK INHIBITS STAT_P STAT-P P P Dimer STAT-P Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression

The JAK-STAT pathway, showing inhibition by Baricitinib.
Featured Biological Protocol: In Vitro Kinase Inhibition Assay (General Principle)

This protocol outlines the general steps for determining the inhibitory potency (IC₅₀) of a compound like Baricitinib against a target kinase, a critical step in drug discovery.

Objective: To measure the concentration-dependent inhibition of a target kinase (e.g., JAK1) by a test compound.

Materials:

  • Recombinant human kinase (e.g., JAK1)

  • Biotinylated peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Baricitinib) dissolved in DMSO

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Kinase detection reagents (e.g., ADP-Glo™, HTRF®, or similar)

  • 384-well microplates

  • Plate-reading luminometer or fluorescence reader

Step-by-Step Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from 10 µM).

  • Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the biotinylated peptide substrate.

  • Inhibition Step: Add a small volume of the serially diluted test compound (and a DMSO-only control) to the appropriate wells. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo, this involves a reagent to deplete remaining ATP, followed by a reagent to convert the ADP produced into a luminescent signal).

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the test compound concentration. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Future Directions and Outlook

The role of sp3-rich azetidine building blocks in medicinal chemistry is still expanding. The development of novel synthetic methods continues to provide access to increasingly complex and stereochemically rich azetidines, including diverse spirocyclic and multi-substituted scaffolds.[14][16][21] We anticipate their increased use in cutting-edge therapeutic modalities, such as covalent inhibitors and targeted protein degraders (e.g., PROTACs), where their rigid structures can provide precise control over reactivity and ternary complex formation.

From a challenging synthetic target to a cornerstone of modern drug design, the azetidine scaffold has proven its immense value.[7][8] Its unique ability to confer conformational rigidity, enhance physicochemical properties, and provide access to novel chemical space ensures that it will remain a critical tool for researchers, scientists, and drug development professionals striving to create the next generation of innovative medicines.[5][6]

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews - ACS Publications. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers. ACS Publications. [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC. [Link]

  • Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling and Application of Methylamine (CAS 74-89-5)

A Note on Chemical Identification: Initial inquiries for CAS 2097966-89-5 consistently resolve to Methylamine, which is officially designated with CAS Number 74-89-5. This guide will therefore focus on the properties, sa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: Initial inquiries for CAS 2097966-89-5 consistently resolve to Methylamine, which is officially designated with CAS Number 74-89-5. This guide will therefore focus on the properties, safety, and handling of Methylamine (CAS 74-89-5), the compound to which all available technical data pertains. It is imperative for all laboratory personnel to verify the identity of their reagents, including the CAS number, against the supplier's Safety Data Sheet (SDS) before use.

Introduction to Methylamine: A Foundational Reagent

Methylamine (CH₃NH₂), also known as methanamine, is the simplest primary amine and exists as a colorless gas at standard temperature and pressure.[1][2] It is a derivative of ammonia with one hydrogen atom replaced by a methyl group.[1] Due to its high reactivity and versatility as a nucleophile and a weak base, methylamine is a cornerstone of organic synthesis.[1][3] It is a critical building block in the production of a wide array of commercially significant chemicals, including pharmaceuticals, agrochemicals, and solvents.[1][2][4][5] In the context of drug development, the N-methylamino moiety is a common feature in many marketed pharmaceuticals.[6]

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and key applications of methylamine for researchers, scientists, and drug development professionals.

Comprehensive Safety and Hazard Management

Methylamine is a hazardous substance that requires strict adherence to safety protocols. It is classified as an extremely flammable gas that can form explosive mixtures with air.[7][8] Furthermore, it is harmful if inhaled, causes severe skin burns and serious eye damage, and may cause respiratory irritation.[7][9][10][11]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances. The classification for methylamine is summarized in the table below.

Hazard ClassCategoryHazard Statement
Flammable Gases1H220: Extremely flammable gas.[7][9]
Gases Under PressureLiquefied GasH280: Contains gas under pressure; may explode if heated.[7][9]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[7][9]
Skin Corrosion/Irritation1A/1BH314: Causes severe skin burns and eye damage.[7][10][11]
Serious Eye Damage1H318: Causes serious eye damage.[7][8][9]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[7][9][10]
Hazard Communication Diagram

The following diagram illustrates the GHS pictograms that must be displayed on all containers of methylamine.

GHS_Pictograms cluster_0 GHS Pictograms for Methylamine node_flame node_gas node_corrosion node_exclamation Safe_Handling_Workflow prep 1. Preparation - Don appropriate PPE - Ensure fume hood is operational - Remove all ignition sources transfer 2. Reagent Transfer - Ground and bond containers - Use non-sparking tools - Work in a fume hood prep->transfer Proceed with caution reaction 3. Reaction - Monitor reaction temperature - Maintain inert atmosphere if necessary transfer->reaction cleanup 4. Work-up & Cleanup - Quench reaction safely - Dispose of waste in designated containers reaction->cleanup storage 5. Storage - Tightly seal container - Store in a cool, well-ventilated area cleanup->storage

Caption: Step-by-step safe handling workflow for methylamine.

Storage Requirements

Methylamine should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, acids, and sources of heat or ignition. [8][11]Cylinders should be stored upright and firmly secured to prevent them from falling over. [8]The storage temperature should not exceed 52 °C (125 °F). [8]

Physical and Chemical Properties

Understanding the physicochemical properties of methylamine is essential for its effective use in research and development.

PropertyValue
CAS Number 74-89-5 [1]
Molecular Formula CH₃NH₂ [1]
Molar Mass 31.06 g/mol [1]
Appearance Colorless gas with a fishy, ammonia-like odor [1][2][5]
Boiling Point -6.3 °C [5]
Melting Point -93.1 °C [1]
Density (liquid) 0.662 g/cm³ at 25 °C [5]
Solubility Highly soluble in water, ethanol, and other organic solvents [5][12]
pKa 10.64 [4]

Applications in Research and Drug Development

Methylamine is a versatile reagent in organic synthesis, primarily used as a source of the methylamino group. [3]Its utility is widespread in the pharmaceutical and agrochemical industries. [2][5]

Reductive Amination

A primary application of methylamine is in reductive amination, a method used to form secondary amines from aldehydes or ketones. This reaction is fundamental in the synthesis of many pharmaceutical compounds. [6] The general pathway for reductive amination is as follows:

  • Imine Formation: The aldehyde or ketone reacts with methylamine to form an intermediate imine (or Schiff base).

  • Reduction: The imine is then reduced to the corresponding secondary amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or hydrogen with a catalyst.

Reductive_Amination Aldehyde/Ketone Aldehyde/Ketone Imine Intermediate Imine Intermediate Aldehyde/Ketone->Imine Intermediate + CH3NH2 Methylamine Methylamine Secondary Amine Secondary Amine Imine Intermediate->Secondary Amine + Reducing Agent (e.g., NaBH4)

Caption: Generalized pathway for reductive amination using methylamine.

Example Protocol: Synthesis of a Secondary N-Methylamine

The following is a generalized, illustrative protocol for the synthesis of a secondary N-methylamine via reductive amination. Note: This is a template and must be adapted and optimized for specific substrates and scales.

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Dissolve the starting aldehyde (1.0 eq) in a suitable solvent (e.g., methanol).

  • Amine Addition: Add a solution of methylamine (1.1 eq) in THF or methanol to the flask at 0 °C.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture back to 0 °C and add the reducing agent (e.g., NaBH₄, 1.2 eq) portion-wise, monitoring for gas evolution.

  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), slowly add water or a mild acid to quench the excess reducing agent.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Accidental Release and Disposal Measures

Accidental Release

In case of a leak or spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area. [7]2. Ventilate: Ensure the area is well-ventilated. [7]3. Eliminate Ignition Sources: Remove all sources of ignition. [7]4. Containment: For liquid spills, absorb with an inert material such as sand or diatomaceous earth. [10]For a gas leak, if it can be done safely, stop the flow of gas. [9]5. Cleanup: Use non-sparking tools to collect the absorbed material into a suitable container for disposal. [10]

Waste Disposal

All waste containing methylamine must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. [8]Do not dispose of it down the drain.

Conclusion

Methylamine is an indispensable tool in the arsenal of the modern synthetic chemist. Its utility, however, is matched by its significant hazards. A thorough understanding of and unwavering adherence to the safety and handling protocols outlined in this guide are paramount for any researcher or professional working with this compound. By integrating these practices into all experimental workflows, the risks associated with methylamine can be effectively managed, enabling its continued and safe use in scientific discovery and development.

References

  • Methylamine Safety D
  • SAFETY DATA SHEET Methylamine, anhydrous. Linde Gas GmbH.
  • SAFETY D
  • Safety D
  • Safety Data Sheet: Methylamine 40 % in w
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  • Solvent: methylamine. University of Rochester Chemistry. [Link]

  • Process for producing methylamines.
  • Methyl Amine: Intro to Chemistry Study Guide. Fiveable. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Method for preparing methylamines. European Patent Office. [Link]

  • OSHA Method 40: Methylamine. US EPA. [Link]

  • Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications. LinkedIn. [Link]

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Foundational

An In-depth Technical Guide to Pharmacophore Modeling with Piperidin-3-yloxy Azetidine Scaffolds

Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and drug-like properties is paramount. Within...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and drug-like properties is paramount. Within this pursuit, certain molecular frameworks, or scaffolds, have earned the designation of "privileged structures" due to their ability to interact with multiple biological targets.[1][2] The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous clinically approved drugs.[3][4] Its conformational flexibility and synthetic tractability have made it a mainstay in drug design.[3] Concurrently, the smaller, more rigid azetidine ring has gained prominence as a valuable motif for introducing three-dimensionality and improving physicochemical properties.[2]

The strategic combination of these two privileged scaffolds into a singular entity, the piperidin-3-yloxy azetidine core, presents a compelling opportunity for the development of a new generation of therapeutics. This guide provides a comprehensive technical overview of the application of pharmacophore modeling to this novel scaffold, offering a roadmap for researchers and drug development professionals to unlock its therapeutic potential. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a dynamic framework that emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Pillar I: The Theoretical Bedrock of Pharmacophore Modeling

A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[5] In essence, a pharmacophore model is a three-dimensional map of the essential chemical features a molecule must possess to be recognized by its biological target.[6] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable Centers (PI, NI)

Pharmacophore modeling can be broadly categorized into two main approaches, the choice of which is dictated by the available structural information about the target.[7][8]

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active ligands to derive a common pharmacophore hypothesis.[7] The underlying assumption is that molecules with similar biological activity share common chemical features arranged in a similar spatial orientation.[6]

  • Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein, typically complexed with a ligand, is available (e.g., from X-ray crystallography), a structure-based model can be generated.[7][9] This approach has the advantage of being based on the known interactions between the ligand and the target's binding site.[9]

The following diagram illustrates the decision-making process for selecting the appropriate pharmacophore modeling strategy.

Caption: Decision tree for selecting a pharmacophore modeling approach.

Pillar II: A Practical Workflow for Pharmacophore Model Generation

The generation of a robust and predictive pharmacophore model is a multi-step process that requires careful consideration at each stage. The following is a generalized workflow applicable to most pharmacophore modeling software packages, such as MOE (Molecular Operating Environment) , Discovery Studio , and LigandScout .[7][9][10]

Caption: A generalized workflow for pharmacophore modeling.

Detailed Experimental Protocol: Ligand-Based Pharmacophore Modeling

This protocol outlines the steps for generating a ligand-based pharmacophore model using a representative workflow.

1. Data Set Preparation:

  • Step 1.1: Ligand Selection: Curate a set of at least 5-10 structurally diverse ligands with known high affinity for the target of interest.[11] Include a set of known inactive compounds for model validation.
  • Step 1.2: 2D to 3D Conversion: Convert the 2D structures of the selected ligands into 3D representations.
  • Step 1.3: Energy Minimization: Perform energy minimization on each 3D structure to obtain low-energy, stable conformations.

2. Conformer Generation:

  • Step 2.1: For each ligand, generate a diverse set of conformations to ensure that the bioactive conformation is likely represented. This is a critical step as the model's quality depends on the correct spatial arrangement of features.[5]

3. Feature Mapping and Hypothesis Generation:

  • Step 3.1: Identify and map the potential pharmacophoric features (HBA, HBD, HY, etc.) for each conformer of every active ligand.
  • Step 3.2: Align the conformers of the active ligands based on their common features. The goal is to find a 3D arrangement of features that is shared among the most active compounds.
  • Step 3.3: Generate multiple pharmacophore hypotheses, each representing a different combination and spatial arrangement of features. Software like MOE and Discovery Studio automate this process.[10][12]

4. Model Scoring and Selection:

  • Step 4.1: Score and rank the generated hypotheses based on their ability to correctly identify the active compounds and exclude the inactive ones in the training set.

5. Model Validation (Self-Validating System):

  • Step 5.1: Decoy Set Screening: Create a "decoy set" of molecules with similar physicochemical properties to the active ligands but are presumed to be inactive.[9] A robust model should have a low hit rate for the decoy set.
  • Step 5.2: Receiver Operating Characteristic (ROC) Curve Analysis: Plot the true positive rate against the false positive rate. The Area Under the Curve (AUC) provides a quantitative measure of the model's ability to distinguish between active and inactive compounds.[13] An AUC value closer to 1.0 indicates a better model.

Pillar III: Case Study - Bioisosteric Replacement and SAR of mGlu2 Receptor Positive Allosteric Modulators

A compelling example that underscores the potential of combining piperidine and azetidine-like scaffolds comes from the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGlu2), a G protein-coupled receptor (GPCR) target for CNS disorders.[14] In this study, researchers identified a spiro-oxindole piperidine series and subsequently used computational scaffold hopping to identify a 3-(azetidin-3-yl)-1H-benzimidazol-2-one as a bioisosteric replacement.[14] This provides a valuable proxy for understanding the potential of the piperidin-3-yloxy azetidine scaffold.

Caption: Bioisosteric replacement of a piperidine scaffold with an azetidine-containing core.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the functional activity and metabolic stability data for a selection of the 3-(azetidin-3-yl)-1H-benzimidazol-2-one mGlu2 PAMs, demonstrating the impact of subtle structural modifications on potency and metabolic stability.[14]

CompoundmGlu2 EC50 (nM)mGlu2 EMAX (%)HLM Stability (% remaining)RLM Stability (% remaining)
21 14802114831
22 8422054831
23 36021420<10
24 577020502023
25 26603713799

Data adapted from Cid, J. M., et al. (2019).[14] HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes.

This data highlights key SAR insights. For example, the removal of the bromine atom on the benzimidazolone scaffold (compound 22 vs. 21) did not significantly impact potency or metabolic stability.[14] However, replacing the pyridazine with a pyridine (compound 23) increased potency but decreased metabolic stability.[14] Such quantitative data is crucial for refining pharmacophore models and guiding lead optimization.

Conclusion: A Forward-Looking Perspective

The piperidin-3-yloxy azetidine scaffold represents a promising area for drug discovery, combining the advantageous properties of two privileged heterocyclic systems. Pharmacophore modeling provides a rational and efficient framework for exploring the chemical space around this novel core. By leveraging both ligand-based and structure-based approaches, researchers can develop predictive models to guide the design and synthesis of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The integration of pharmacophore modeling with other computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the journey of these promising scaffolds from conceptual design to clinical reality.[7][15][16]

References

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  • Spampinato, G., et al. (2017). Pharmacophore modeling, virtual computational screening and biological evaluation studies. PeerJ, 5, e2871. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Medicinal Chemistry, 65(9), 6757-6772. [Link]

  • Li, D. D., et al. (2021). The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. Frontiers in Oncology, 11, 638692. [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(6), 105856. [Link]

  • Al-Hashedi, K., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Molecular Modeling, 30(2), 52. [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • ResearchGate. (n.d.). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Publishing. [Link]

  • Protac Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Protac Drug Discovery Pro. [Link]

  • IntechOpen. (2017, August 30). Introductory Chapter: Some Quantitative Structure Activity Relationship Descriptor. IntechOpen. [Link]

  • Taylor & Francis. (2014, December 15). Pharmacophore Modeling for Cox-1 and -2 Inhibitors with Ligandscout in Comparison to Discovery Studio. Taylor & Francis. [Link]

Sources

Exploratory

Preliminary Synthesis Pathways for tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate: A Technical Guide

Executive Summary The molecule tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS: 2097966-89-5) is a highly valuable, structurally rigid bifunctional building block[1]. Featuring both a strained four-membered...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS: 2097966-89-5) is a highly valuable, structurally rigid bifunctional building block[1]. Featuring both a strained four-membered azetidine ring and a six-membered piperidine ring connected via an ether linkage, it is increasingly utilized in modern medicinal chemistry—particularly as a rigidified spacer in Proteolysis Targeting Chimeras (PROTACs) and other bifunctional degraders.

Synthesizing secondary-secondary ethers is notoriously challenging due to the high steric encumbrance and the competing E2 elimination pathways. As a Senior Application Scientist, I have structured this guide to critically evaluate the retrosynthetic logic, compare viable synthetic pathways, and provide a field-proven, self-validating protocol for the robust generation of this scaffold.

Retrosynthetic Analysis & Strategy

The successful synthesis of this molecule hinges on two critical pillars: orthogonal protection and leaving group optimization .

  • Orthogonal Protection: The target molecule requires the azetidine nitrogen to be protected with an acid-labile tert-butyloxycarbonyl (Boc) group, while the piperidine nitrogen must remain a free secondary amine in the final product. To prevent polymerization or self-condensation during etherification, the piperidine nitrogen must be temporarily masked. A carboxybenzyl (Cbz) group is the optimal choice, as it is completely stable to the basic conditions of etherification but can be cleanly removed via catalytic hydrogenolysis without disturbing the Boc group[2].

  • Etherification Methodology: We must couple 1-Boc-3-hydroxyazetidine with a 3-substituted piperidine.

    • Approach A (Mitsunobu): Direct coupling of two secondary alcohols. While theoretically elegant, Mitsunobu reactions on sterically hindered secondary systems often suffer from poor yields and difficult purification due to triphenylphosphine oxide byproducts[3].

    • Approach B (Modified Williamson): Activation of one alcohol as a sulfonate ester followed by nucleophilic displacement. Azetidines represent an immensely reactive class of strained compounds[4]. Generating the alkoxide on the azetidine ring and displacing a mesylate on the piperidine ring provides a more scalable and higher-yielding pathway[5].

Retrosynthesis Target Target Molecule tert-butyl 3-(piperidin-3-yloxy) azetidine-1-carboxylate Intermediate Protected Intermediate 1-Boc-3-(1-Cbz-piperidin-3-yloxy) azetidine Target->Intermediate Deprotection (H2, Pd/C) SM1 Azetidine Donor 1-Boc-3-hydroxyazetidine Intermediate->SM1 Etherification (NaH, DMF) SM2 Piperidine Acceptor 1-Cbz-3-O-Ms-piperidine Intermediate->SM2

Retrosynthetic analysis utilizing orthogonal protecting groups.

Quantitative Comparison of Synthetic Pathways

Before committing to a kilogram-scale or discovery-scale synthesis, it is vital to evaluate the empirical metrics of the available pathways.

Table 1: Performance Metrics of Etherification Strategies

ParameterModified Williamson Ether SynthesisMitsunobu Reaction Protocol
Overall Yield (3 steps) 60 - 70% 25 - 40%
Primary Byproducts E2 Elimination products (alkenes)Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate
Scalability High (Kilogram scale feasible)Low to Medium (Purification bottlenecks)
Purification Complexity Standard Silica Gel ChromatographyDifficult (Requires reverse-phase or selective precipitation)
Stereochemical Outcome Inversion at Piperidine C3 (SN2)Inversion at Piperidine C3 (SN2)

Expert Insight on Stereochemistry: If a specific enantiomer of the target molecule is required, researchers must account for the Walden inversion that occurs at the C3 position of the piperidine ring during the etherification step. Starting with (S)-1-Cbz-3-hydroxypiperidine will yield the (R)-configured ether.

Detailed Experimental Protocols: The Williamson Strategy

The following protocol is engineered as a self-validating system. Each step includes specific causality notes explaining why the parameters are set, ensuring reproducibility and scientific integrity.

Williamson Step1 Step 1: Mesylation 1-Cbz-3-hydroxypiperidine + MsCl + Et3N (DCM, 0°C to RT) Step2 Step 2: Etherification 1-Boc-3-hydroxyazetidine + NaH + Mesylate (DMF, 0°C to 60°C) Step1->Step2 Step3 Step 3: Hydrogenolysis Intermediate + H2 (1 atm) + 10% Pd/C (MeOH, RT) Step2->Step3 Product Target Molecule Yield: ~65-70% (over 3 steps) Step3->Product

Step-by-step workflow for the modified Williamson ether synthesis.
Step 1: Preparation of 1-Cbz-piperidine-3-yl methanesulfonate
  • Setup: Charge a dry, argon-purged round-bottom flask with 1-Cbz-3-hydroxypiperidine (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add Triethylamine (Et3N, 1.5 equiv) dropwise, ensuring the internal temperature remains strictly below 5 °C.

  • Activation: Slowly add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 minutes[5].

    • Causality Note: The slow addition at 0 °C minimizes the formation of alkyl chloride byproducts and controls the highly exothermic nature of the sulfonylation. A mesylate is preferred over a halide (bromide/iodide) because the bulky secondary nature of the 3-hydroxypiperidine makes it highly susceptible to E2 elimination. The mesylate provides the optimal balance of leaving group ability and steric profile.

  • Reaction & Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Validation: The crude mesylate should appear as a viscous pale oil and must be used immediately in the next step to prevent thermal degradation.

Step 2: The Critical Etherification
  • Alkoxide Generation: In a separate flame-dried flask, dissolve 1-Boc-3-hydroxyazetidine (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.15 M). Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions.

    • Causality Note: Hydrogen gas evolution will be observed. The azetidine alkoxide must be generated at low temperatures (0 °C). Elevated temperatures during deprotonation frequently lead to base-catalyzed ring-opening of the highly strained four-membered azetidine ring[4].

  • Coupling: Stir at 0 °C for 30 minutes, then add a solution of the crude 1-Cbz-piperidine-3-yl methanesulfonate (1.0 equiv) in a minimal amount of DMF dropwise.

  • Heating: Gradually warm the reaction to 60 °C and stir for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the sterically hindered SN2 transition state.

  • Workup & Purification: Cool to room temperature, quench carefully with cold water, and extract with Ethyl Acetate (EtOAc).

    • Validation: You must wash the organic layer extensively with water (at least 5× volume) and brine. Failure to do so will leave residual DMF, which co-elutes and ruins the subsequent chromatography. Dry, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the fully protected intermediate.

Step 3: Catalytic Hydrogenolysis (Cbz Deprotection)
  • Setup: Dissolve the purified intermediate in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

    • Causality Note: The Boc group on the azetidine is completely orthogonal and stable to these reductive conditions, ensuring that only the piperidine nitrogen is liberated[2].

  • Filtration & Isolation: Filter the black suspension through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst. Wash the pad thoroughly with Methanol.

  • Final Yield: Concentrate the filtrate under reduced pressure to afford the final product, tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate, as a high-purity oil or low-melting solid.

References

  • Pharmaffiliates. "tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS: 2097966-89-5)." Pharmaffiliates Catalog. Available at:[Link]

  • Kaku, H., et al. "Piperidine and Azetidine Formation by Direct Cyclization of Diols with N-Nonsubstituted Sulfonamide under The Mitsunobu Conditions." Heterocycles, 98(11), 2019. Available at:[Link]

  • Singh, A., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 2017. Available at:[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 2006. (Cited via Google Patents WO2012124696A1).

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Boc Deprotection of tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate

Introduction & Chemical Context tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS: 2097966-89-5) is a highly valuable, sp³-rich bifunctional building block frequently utilized in the synthesis of complex pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS: 2097966-89-5) is a highly valuable, sp³-rich bifunctional building block frequently utilized in the synthesis of complex pharmaceutical agents. The molecule features an unprotected secondary amine on a piperidine ring and a tert-butyloxycarbonyl (Boc) protected nitrogen on an azetidine ring.

The selective removal of the Boc group unveils 3-(piperidin-3-yloxy)azetidine, a highly polar diamine. This application note details optimized protocols for the quantitative deprotection of this substrate, addressing the specific mechanistic challenges associated with handling low-molecular-weight, highly water-soluble diamines while preserving the integrity of the azetidine ring.

Mechanistic Insights & Strategic Selection

The Boc group is the premier amine-protecting group in organic synthesis due to its robustness against nucleophiles and its reliable cleavage under acidic conditions [1]. Deprotection proceeds via the protonation of the carbamate carbonyl, followed by fragmentation into the free amine, carbon dioxide, and the tert-butyl cation (which rapidly eliminates to form isobutylene gas) [4].

The Polarity Challenge & Causality of Workup: The primary failure point in deprotecting tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate is not the cleavage step itself, but the subsequent isolation. The resulting product is a highly hydrophilic diamine. Traditional protocols that quench the acid with aqueous base and extract into organic solvents (like dichloromethane or ethyl acetate) result in severe yield attrition because the diamine partitions heavily into the aqueous phase. To circumvent this, the protocols below utilize either direct precipitation or solid-phase ion exchange, entirely eliminating aqueous workup.

The Azetidine Stability Factor: Azetidines can be sensitive to strong acids. Recent mechanistic studies demonstrate that highly substituted azetidines (such as 2,2-disubstituted or spiro-azetidines) can undergo azafulvenium-mediated ring-opening or racemization when exposed to neat trifluoroacetic acid (TFA) [2]. Fortunately, 3-substituted azetidines lacking stabilizing groups at the 2-position are significantly more robust. Nevertheless, to ensure maximum structural integrity, anhydrous HCl in 1,4-dioxane is the strongly preferred method [3]. The HCl protocol directly yields the bis-hydrochloride salt as an insoluble precipitate, allowing for isolation by simple filtration and driving the reaction forward via Le Chatelier's principle.

Deprotection Workflow

Deprotection_Workflow cluster_paths Acidic Cleavage Pathways SM tert-Butyl 3-(piperidin-3-yloxy) azetidine-1-carboxylate HCl Protocol A: 4M HCl in Dioxane (Anhydrous) SM->HCl TFA Protocol B: TFA in DCM (Standard) SM->TFA Precipitation Direct Precipitation (No aqueous workup) HCl->Precipitation -CO₂, -Isobutylene SCX SCX Catch-and-Release (Ion Exchange) TFA->SCX -CO₂, -Isobutylene ProductA 3-(piperidin-3-yloxy)azetidine Bis-Hydrochloride Salt Precipitation->ProductA Filtration ProductB 3-(piperidin-3-yloxy)azetidine Free Base SCX->ProductB NH₃/MeOH Elution

Divergent deprotection workflows for isolating the highly polar diamine product.

Experimental Protocols

Protocol A: Anhydrous HCl in Dioxane (Recommended)

This protocol is designed to be a self-validating system: the progress of the reaction is visually confirmed by the precipitation of the product, and the absence of aqueous extraction guarantees near-quantitative recovery of the water-soluble diamine.

Materials:

  • tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-dioxane (10.0 eq)

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Dissolution: Charge a dry, round-bottom flask (oversized by 3x to account for gas evolution) with the starting material. Dissolve in a minimum volume of anhydrous 1,4-dioxane (approx. 5 mL/g).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 eq) dropwise under a nitrogen atmosphere. Causality: Slow addition prevents excessive foaming from the rapid release of CO₂ and isobutylene [4].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 2–4 hours.

  • Visual Validation: As the Boc group is cleaved, the highly polar bis-hydrochloride salt will crash out of the moderately polar dioxane solution, forming a dense white suspension.

  • Precipitation: Once LC-MS confirms complete consumption of the starting material, add 3 volumes of anhydrous diethyl ether or MTBE to fully precipitate the salt.

  • Isolation: Filter the suspension through a sintered glass funnel under a nitrogen blanket. Wash the filter cake with cold diethyl ether (2 × 10 mL).

  • Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to afford 3-(piperidin-3-yloxy)azetidine bis-hydrochloride.

Protocol B: TFA in DCM with SCX Resin Workup

Use this protocol if the free base is strictly required for the subsequent coupling step and salt forms are incompatible.

Materials:

  • tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA) (20.0 eq)

  • Dichloromethane (DCM)

  • Strong Cation Exchange (SCX-2) cartridge

  • 2M Ammonia in Methanol

Step-by-Step Methodology:

  • Reaction: Dissolve the starting material in DCM (10 mL/g) and cool to 0 °C. Add TFA (20.0 eq) dropwise. Stir at room temperature for 2 hours.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding a viscous oil (the bis-TFA salt).

  • SCX Loading: Dissolve the oil in a minimum amount of methanol and load it onto a pre-conditioned SCX-2 cartridge. Causality: The basic amines will covalently bind to the acidic sulfonic acid residues on the resin, functioning as a chemical trap.

  • Washing: Wash the cartridge with 3 column volumes of methanol to elute non-basic impurities and trace trifluoroacetate.

  • Elution: Elute the free diamine by passing 2M NH₃ in methanol (3 column volumes) through the cartridge.

  • Isolation: Concentrate the ammoniacal eluent under reduced pressure to yield the pure 3-(piperidin-3-yloxy)azetidine free base as a pale oil.

Data Presentation: Protocol Comparison

ParameterProtocol A (HCl/Dioxane)Protocol B (TFA/SCX)
Reagent 4M HCl in 1,4-dioxaneTFA in DCM
Product Form Bis-hydrochloride salt (Solid)Free base (Viscous Oil)
Typical Yield > 95%80 - 85%
Workup Method Direct precipitation & filtrationSCX-2 Catch-and-Release
Scalability Excellent (Multi-gram to kg)Moderate (Limited by resin capacity)
Azetidine Stability Highly stableStable (Avoid prolonged exposure)
Hygroscopicity ModerateHigh (as free base)

Table 1: Comparison of quantitative outcomes and practical considerations for the deprotection of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate.

Advanced Troubleshooting

  • Incomplete Cleavage (Protocol A): If the reaction stalls, it is often due to the mono-hydrochloride intermediate precipitating out of solution before the Boc group is fully cleaved. Solution: Add 5-10% (v/v) anhydrous methanol to the dioxane mixture to slightly increase solubility and allow the reaction to reach completion.

  • NMR Characterization Anomalies: When analyzing the bis-hydrochloride salt via ¹H NMR, use D₂O or DMSO-d₆. Note that the piperidine and azetidine N-H protons will exchange with D₂O and will not be visible. The azetidine ring protons will shift significantly downfield (approx. 4.0 - 4.5 ppm) upon removal of the Boc group and subsequent protonation.

References

  • Title: Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)
  • Source: Organic Process Research & Development (ACS Publications)
Application

Application Note: Utilizing CAS 2097966-89-5 as a Rigid Non-PEG Linker Intermediate in PROTAC Design

Executive Summary The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted the focus of drug development from simply identifying high-affinity ligands to optimizing the physicochemical and thermodynami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted the focus of drug development from simply identifying high-affinity ligands to optimizing the physicochemical and thermodynamic properties of the entire heterobifunctional molecule. While early-generation PROTACs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains, these linkers often incur a severe entropic penalty upon ternary complex formation.

This application note details the use of CAS 2097966-89-5 (tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate), a rigid, non-PEG heterobifunctional linker intermediate. By incorporating a piperidine-azetidine scaffold connected via an ether linkage, this intermediate pre-organizes the PROTAC into a bioactive conformation, dramatically enhancing ternary complex stability, target selectivity, and oral bioavailability.

Mechanistic Rationale: The Shift to Rigid Linkers

The design of a PROTAC linker is not merely a structural bridge; it is a critical determinant of the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The causality behind selecting CAS 2097966-89-5 lies in three fundamental pillars of modern degrader design:

  • Thermodynamic Pre-organization : Flexible linkers sample a vast conformational space in solution. When a PROTAC forms a ternary complex with the Protein of Interest (POI) and the E3 ligase, it must lock into a single conformation, resulting in a massive loss of conformational entropy. [1].

  • Physicochemical Optimization (pKa and logP) : High molecular weight and lipophilicity are the primary enemies of PROTAC oral bioavailability. The piperidine moiety in CAS 2097966-89-5 provides a basic tertiary/secondary amine center that protonates at physiological pH. [2].

  • Vectorial Precision : The highly strained, compact 4-membered azetidine ring provides a rigid vector that directs the E3 ligase ligand precisely without adding excessive steric bulk. [3].

Mechanism PROTAC Rigid PROTAC (Piperidine-Azetidine) Ternary Highly Stable Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Figure 1: Ternary complex formation and target degradation mediated by a rigid PROTAC.

Chemical Profile & Quantitative Data

Table 1: Chemical Properties of CAS 2097966-89-5
PropertySpecification
CAS Number 2097966-89-5
Chemical Name tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate
Molecular Formula C13H24N2O3
Molecular Weight 256.35 g/mol
Linker Classification Rigid, Non-PEG, Heterobifunctional
Reactive Site 1 Piperidine (Secondary Amine) - Free for initial coupling
Reactive Site 2 Azetidine (Secondary Amine) - Boc-protected, requires acidic cleavage
Table 2: Impact of Linker Rigidity on PROTAC Efficacy (Representative Data)

Data synthesized from comparative studies on AR and p300/CBP degraders [1, 4].

Linker MotifEntropic PenaltyDC50 (nM)Dmax (%)Selectivity
Flexible (PEG3 / Alkyl) High> 100< 60%Non-selective
Semi-Rigid (Methylazetidine) Moderate10 - 50~ 85%Moderate
Rigid (Piperidinyl-Azetidinyl) Low< 2.0 > 95% > 1000-fold

Synthetic Workflow & Experimental Protocols

The orthogonal reactivity of CAS 2097966-89-5 allows for a highly controlled, step-wise assembly of the PROTAC. The free piperidine amine is highly nucleophilic, making it ideal for the first coupling step, while the azetidine amine remains safely protected by the Boc group.

PROTAC_Workflow L1 Ligand A (Warhead) Electrophile / Acid Step1 Step 1: Amide Coupling / SNAr (Piperidine N-alkylation) L1->Step1 Linker CAS 2097966-89-5 (Piperidine-Azetidine-Boc) Linker->Step1 Int1 Intermediate 1 (Warhead-Linker-Boc) Step1->Int1 Step2 Step 2: Boc Deprotection (TFA or HCl in Dioxane) Int1->Step2 Int2 Intermediate 2 (Warhead-Linker-NH) Step2->Int2 Step3 Step 3: Final Coupling (Azetidine N-alkylation) Int2->Step3 L2 Ligand B (E3 Recruiter) Thalidomide / VHL Ligand L2->Step3 PROTAC Mature PROTAC Rigid Pre-organized Conformation Step3->PROTAC

Figure 2: PROTAC synthesis workflow utilizing the CAS 2097966-89-5 rigid linker intermediate.

Protocol A: Step-by-Step Synthesis of the PROTAC

Step 1: Piperidine Coupling (Amide Formation or SNAr) Causality: The secondary amine of the piperidine ring is sterically accessible and highly nucleophilic. We utilize HATU for amide coupling because it efficiently activates carboxylic acids while minimizing epimerization.

  • Dissolve the POI Ligand (containing a free carboxylic acid, 1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Add CAS 2097966-89-5 (1.1 eq). Stir for 2-4 hours at room temperature.

  • Self-Validation: Monitor reaction completion via LC-MS. Look for the mass corresponding to [POI Ligand + Linker - H2O + H]+.

  • Purify via flash chromatography to isolate Intermediate 1 .

Step 2: Boc Deprotection of the Azetidine Ring Causality: The azetidine nitrogen must be liberated for the final coupling. We use 4M HCl in dioxane rather than TFA to avoid the formation of trifluoroacetate salts, which can sometimes interfere with downstream SNAr reactions. The ether linkage between the piperidine and azetidine rings is entirely stable under these acidic conditions.

  • Dissolve Intermediate 1 in a minimal amount of DCM.

  • Add 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.

  • Self-Validation: Monitor via LC-MS. The product peak should show a mass shift of -100 Da (loss of the Boc group).

  • Concentrate under reduced pressure to yield Intermediate 2 as a hydrochloride salt. Use directly in the next step without further purification.

Step 3: Azetidine Coupling (Final Assembly) Causality: The deprotected azetidine is a highly strained, reactive secondary amine. It couples efficiently with E3 ligase recruiters (e.g., fluorothalidomide derivatives) via Nucleophilic Aromatic Substitution (SNAr).

  • Dissolve Intermediate 2 (1.0 eq) and the E3 Ligase Ligand (e.g., 4-fluorothalidomide, 1.1 eq) in anhydrous DMSO.

  • Add DIPEA (5.0 eq) to neutralize the HCl salt and drive the substitution.

  • Heat the reaction to 90°C for 12 hours.

  • Self-Validation: Purify the final PROTAC using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Verify >95% purity via analytical HPLC before biological testing.

Protocol B: Biological Validation (In-Cell Western Assay)

To accurately quantify the degradation efficacy (DC50) and maximum degradation (Dmax) of the newly synthesized rigid PROTAC, an In-Cell Western (ICW) assay is strongly recommended over traditional Western blotting. Causality: ICW allows for high-throughput, in situ quantification of endogenous protein levels in intact cells. This prevents artifacts introduced by cell lysis and protein extraction, ensuring that the measured degradation accurately reflects the intracellular thermodynamic stability of the ternary complex.

  • Cell Seeding: Seed the target cell line (e.g., 22Rv1 cells for androgen receptor or p300/CBP targets) at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • PROTAC Treatment: Prepare a 10-point serial dilution of the PROTAC in DMSO. Dose the cells such that the final concentrations range from 0.1 nM to 1000 nM (final DMSO concentration ≤ 0.1%). Include a DMSO-only vehicle control and a non-degrading epimer control. Incubate for 24 hours.

  • Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Staining: Block with Intercept® Blocking Buffer for 1 hour. Incubate with the primary antibody against the POI overnight at 4°C.

  • Normalization & Detection: Wash the plate and apply a near-infrared secondary antibody alongside a cellular stain (e.g., CellTag 700) for 1 hour. Causality for Normalization: The CellTag stain normalizes the target protein signal against total cell number, correcting for any cell loss due to potential PROTAC-induced cytotoxicity.

  • Analysis: Image the plate on a near-infrared imaging system. Calculate the DC50 (concentration at which 50% of the maximum degradation is achieved) and Dmax using non-linear regression analysis. [4].

References

  • Maple, H. J., et al. (2022). Property-based optimisation of PROTACs. PubMed Central (PMC) - NIH. Available at:[Link]

  • Masi, M., et al. (2023). In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. PubMed Central (PMC) - NIH. Available at:[Link]

  • Wang, Y., et al. (2024). Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Method

Application Note: Advanced Cross-Coupling Strategies for Piperidin-3-yloxy Azetidine Scaffolds

Introduction & Strategic Rationale In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy for improving the physicochemical properties of drug candidates, including a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy for improving the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and target specificity. The piperidin-3-yloxy azetidine motif represents a highly versatile, modular bioisostere that bridges two critical saturated heterocycles via an ether linkage.

However, functionalizing this scaffold presents significant synthetic challenges. The inherent ring strain of the azetidine core (~26 kcal/mol) makes it highly susceptible to strain-release ring-opening pathways. Traditional palladium-catalyzed cross-couplings often fail when applied directly to azetidine carbons due to competitive β-hydride elimination[1]. To overcome this, modern methodologies leverage single-electron transfer (SET) mechanisms via metallaphotoredox catalysis[2] or employ sterically demanding ligand frameworks to force rapid reductive elimination[3].

This guide outlines the mechanistic causality and self-validating protocols for the selective cross-coupling of piperidin-3-yloxy azetidines, empowering drug development professionals to confidently incorporate this sp³-rich scaffold into their pipelines.

Mechanistic Insights and Catalyst Selection

  • Csp³-Csp² Functionalization (Azetidine Core): Generating a radical on the azetidine ring circumvents the two-electron pathways that typically lead to ring opening. By utilizing redox-active N-hydroxyphthalimide (NHP) esters derived from azetidine carboxylic acids, photoredox catalysis can generate an azetidinyl radical under mild, room-temperature conditions. This radical is rapidly captured by a Ni(II) intermediate, followed by reductive elimination to form the C–C bond[2]. Alternatively, strain-release strategies using 1-azabicyclo[1.1.0]butanes (ABBs) with Ni/bromide co-catalysis offer direct access to heavily substituted azetidines[4].

  • N-Arylation (Piperidine Core): When targeting the free secondary amine of the piperidine moiety (e.g., using a Boc-protected azetidine ether), traditional Buchwald-Hartwig amination is viable. However, to prevent catalyst deactivation via bis-amine complexation, highly bulky biaryl phosphine ligands such as BrettPhos or Xantphos are strictly required[3].

  • Grignard Cross-Coupling: For highly scalable, cost-effective C–C bond formation, iron- and cobalt-catalyzed couplings of 3-iodoazetidines with aryl Grignard reagents provide an excellent alternative to precious metals, proceeding rapidly without the need for complex phosphine ligands[5].

Workflow and Decision Tree

Workflow A Piperidin-3-yloxy Azetidine (Starting Scaffold) B Target: C-C Bond (Azetidine Core) A->B Functionalize Ring Carbon C Target: C-N Bond (Piperidine Core) A->C Functionalize Free Amine D Ni/Photoredox Dual Catalysis (Decarboxylative or Halide) B->D SET Mechanism Avoids Ring Opening E Pd-Catalyzed Buchwald-Hartwig (BrettPhos / Xantphos) C->E Bulky Ligands Avoid β-H Elimination F Csp3-Csp2 Functionalized Product D->F G N-Aryl Functionalized Product E->G

Decision tree for the selective cross-coupling of piperidin-3-yloxy azetidines.

Quantitative Data Summary

Reaction ClassCatalyst SystemKey Ligand / AdditiveTemp / TimeTypical YieldTarget Core
Decarboxylative Csp³-Csp² NiCl₂·dme / Ir[dF(CF₃)ppy]₂dtbbpy / Blue LEDRT / 12 h60–85%Azetidine C2/C3
Strain-Release Suzuki NiBr₂LiBr / Aryl Boronic Acid80 °C / 16 h50–90%Azetidine C3
Buchwald-Hartwig Amination Pd₂(dba)₃BrettPhos / t-BuONa100 °C / 20 h75–95%Piperidine NH
Grignard Cross-Coupling CoCl₂ or FeCl₂TMEDA / MgBr-Ar0 °C to RT / 4 h65–93%Azetidine C3

Self-Validating Experimental Protocols

Protocol A: Metallaphotoredox Decarboxylative Csp³-Csp² Cross-Coupling

Objective: Selective arylation of the azetidine core starting from the NHP ester of a piperidin-3-yloxy azetidine-carboxylic acid. Causality: The NHP ester is specifically chosen because its reduction potential perfectly matches the Ir(III)/Ir(II) photocatalytic cycle. This ensures a controlled, steady concentration of azetidinyl radicals, preventing radical-radical dimerization and suppressing strain-induced ring-opening.

Materials:

  • NHP ester of piperidin-3-yloxy azetidine (0.5 mmol)

  • Aryl bromide (0.75 mmol, 1.5 equiv)

  • NiCl₂·dme (10 mol%)

  • dtbbpy (15 mol%)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)

  • Anhydrous DMA (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine NiCl₂·dme and dtbbpy in 1 mL of anhydrous DMA. Stir for 15 minutes until a pale green complex forms. Causality: Pre-forming the Ni-ligand complex prevents the reduction of unligated Ni(II) to inactive Ni(0) aggregates by the photocatalyst.

  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube, add the NHP ester, aryl bromide, and the Ir photocatalyst. Transfer the pre-formed Ni-complex solution into the tube. Dilute with the remaining DMA to reach 0.1 M.

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher for the Ir photocatalyst and will completely halt the radical generation cycle.

  • Irradiation: Irradiate the mixture with a 34 W blue LED (λ = 440 nm) at room temperature for 12 hours. Maintain vigorous stirring.

  • Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous bright yellow suspension to a homogeneous dark green/brown solution. If the yellow color persists, the photocatalyst has degraded or the light source is insufficient. Run a TLC (UV 254 nm); the disappearance of the highly UV-active NHP ester confirms successful radical generation.

  • Workup: Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to remove the DMA solvent. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

CatalyticCycle Ni0 Ni(0) OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd NiII Ni(II)-Ar RadCap Radical Capture (Azetidinyl Radical) NiII->RadCap NiIII Ni(III)-Ar(R) RedElim Reductive Elimination (Product) NiIII->RedElim NiI Ni(I) SET SET Reduction (Photocatalyst) NiI->SET OxAdd->NiII RadCap->NiIII RedElim->NiI SET->Ni0

Metallaphotoredox catalytic cycle for Csp³-Csp² cross-coupling of azetidinyl radicals.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Selective N-arylation of the free piperidine amine in tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate. Causality: BrettPhos is employed because its massive steric profile forces the palladium center into a mono-ligated L-Pd(0) state. This highly active state facilitates rapid oxidative addition and strictly prevents the formation of off-cycle Pd(amine)₂ complexes, which are a common failure point for secondary sp³ amines.

Materials:

  • tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (1.0 mmol)

  • Aryl chloride (1.2 mmol)

  • Pd₂(dba)₃ (5 mol%)

  • BrettPhos (10 mol%)

  • Sodium tert-butoxide (1.5 mmol)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a dry reaction vial with Pd₂(dba)₃, BrettPhos, and t-BuONa. Causality: Strong bases like t-BuONa are highly hygroscopic; glovebox setup prevents moisture-induced base quenching and subsequent catalyst degradation.

  • Reagent Addition: Add the aryl chloride and the piperidin-3-yloxy azetidine derivative dissolved in anhydrous toluene.

  • Heating: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C in an oil bath for 20 hours.

  • Self-Validation Checkpoint: Upon reaching 100 °C, the solution should turn from dark red (the Pd(0) resting state) to a clear orange/amber. A rapid shift to black indicates palladium black precipitation (catalyst death), usually due to oxygen ingress or wet solvent. GC-MS analysis of an aliquot should show the des-halogenated arene if oxidative addition occurred but amine coupling failed (useful for troubleshooting steric clashes).

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated palladium, and concentrate under reduced pressure. Purify via reverse-phase or silica gel chromatography.

References

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters (2022).

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society (2023).

  • Iron- and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents. Organic Letters (2014).

  • Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration. Journal of Medicinal Chemistry (2025).

Sources

Application

Application Note: N-Alkylation Techniques for tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate

Abstract The tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate scaffold is a valuable building block in medicinal chemistry, combining the conformational rigidity of the azetidine ring with the versatile substituti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate scaffold is a valuable building block in medicinal chemistry, combining the conformational rigidity of the azetidine ring with the versatile substitution possibilities of the piperidine moiety. N-alkylation of the piperidine nitrogen is a critical step for generating diverse libraries of compounds for drug discovery programs. This application note provides a comprehensive guide with detailed protocols for the two most effective and widely used methods for this transformation: Direct N-Alkylation via nucleophilic substitution and Reductive Amination . We delve into the mechanistic rationale behind experimental choices, offer step-by-step procedures, and present troubleshooting insights to ensure reproducible, high-yield synthesis for researchers and drug development professionals.

Introduction: The Strategic Importance of the Azetidine-Piperidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in modern drug discovery.[1] Their inherent ring strain and well-defined three-dimensional structure make them attractive as rigid scaffolds or bioisosteres for other cyclic and acyclic functionalities.[2] When coupled with a piperidine ring, as in the title compound, the resulting scaffold offers a unique vector for exploring chemical space. The secondary amine of the piperidine serves as a key handle for introducing a wide array of substituents, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and target engagement.

This guide focuses on the selective N-alkylation of the piperidine nitrogen in tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate. The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, rendering it unreactive under the standard conditions described herein and directing the alkylation exclusively to the desired piperidine nitrogen.

Analysis of the Starting Material

Before proceeding to the protocols, it is crucial to understand the reactivity of the substrate.

  • Substrate: tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate

  • Reactive Site: The secondary amine of the piperidine ring is nucleophilic and readily participates in alkylation reactions.

  • Protected Site: The azetidine nitrogen is part of a carbamate (Boc-protected) and is significantly less nucleophilic, preventing self-reaction or undesired alkylation at this position.

This inherent selectivity is the foundation upon which the following protocols are built, simplifying the synthetic process and purification.

Method 1: Direct N-Alkylation with Electrophiles

Direct alkylation is a classic and robust method for forming C-N bonds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the piperidine nitrogen attacks an electrophilic carbon, displacing a leaving group.

Principle: The choice of electrophile (typically an alkyl halide or sulfonate), base, and solvent is critical for success. The base is required to neutralize the acidic proton generated during the reaction, driving the equilibrium towards the product.

Causality in Reagent Selection:

  • Alkylating Agent: Reactivity follows the order R-I > R-OTs > R-Br > R-Cl. Alkyl iodides are highly reactive but may be less stable or more expensive. Alkyl bromides offer a good balance of reactivity and stability and are most commonly used.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. Cs₂CO₃ offers superior solubility in organic solvents and can accelerate the reaction rate. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used but may lead to more complex purifications.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they can solvate the ions involved without interfering with the nucleophile.

Visual Workflow: Direct N-Alkylation

sub Substrate & Base solv Dissolve in Solvent (e.g., ACN, DMF) sub->solv alkyl Add Alkylating Agent (e.g., R-Br) solv->alkyl react Reaction (RT to 80°C, 4-24h) alkyl->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for direct N-alkylation.

Protocol 3.1: N-Benzylation using Benzyl Bromide

This protocol details a representative direct alkylation procedure.

Materials:

  • tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The disappearance of the N-H proton signal from the piperidine in the ¹H NMR spectrum is a key indicator of a successful reaction.

Data Summary: Direct Alkylation Parameters
Alkylating AgentBaseSolventTemp (°C)Typical Time (h)Notes
Benzyl BromideK₂CO₃ACN606-12Standard, reliable conditions.
Ethyl IodideCs₂CO₃DMFRT4-8Higher reactivity allows for room temperature reaction.
Propargyl BromideDIPEADCMRT12-24Useful for introducing an alkyne handle for click chemistry.
Methyl TosylateK₂CO₃DMSO8012Requires higher temperature due to lower reactivity.

Method 2: Reductive Amination

Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for creating secondary and tertiary amines.[3] The reaction proceeds by forming a transient iminium ion between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ by a selective reducing agent.

Principle: This one-pot procedure is highly efficient and avoids the use of potentially harsh alkylating agents. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this transformation.

Causality in Reagent Selection:

  • Reducing Agent: STAB is favored over other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Its reduced reactivity prevents the reduction of the aldehyde/ketone starting material and it is less sensitive to the mildly acidic conditions that favor iminium ion formation. It is also less toxic than NaBH₃CN.[4]

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are most common. Tetrahydrofuran (THF) can also be used. A small amount of acetic acid is sometimes added to catalyze iminium ion formation, although it is often not necessary.

Visual Workflow: Reductive Amination

sub Substrate & Carbonyl (Aldehyde/Ketone) solv Dissolve in Solvent (e.g., DCE, DCM) sub->solv react1 Stir for 30-60 min (Iminium Formation) solv->react1 reduct Add Reducing Agent (e.g., STAB) react1->reduct react2 Reaction (RT, 4-16h) reduct->react2 workup Aqueous Quench (e.g., sat. NaHCO₃) react2->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for reductive amination.

Protocol 4.1: N-Alkylation using Isobutyraldehyde

This protocol details a representative reductive amination procedure.

Materials:

  • tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (1.0 eq)

  • Isobutyraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate and dissolve it in anhydrous DCE (approx. 0.1 M concentration).

  • Add isobutyraldehyde to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (STAB) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-isobutyl product.

Data Summary: Reductive Amination Parameters
Carbonyl CompoundReducing AgentSolventTemp (°C)Typical Time (h)Notes
BenzaldehydeSTABDCERT6-12Forms the N-benzyl product.
AcetoneSTABDCERT12-24Forms the N-isopropyl product; ketones are less reactive.
CyclohexanoneSTABDCMRT8-16Forms the N-cyclohexyl product.
Formaldehyde (aq)STABTHF/H₂ORT4-8Forms the N-methyl product.

Conclusion

Both direct alkylation and reductive amination are highly effective and reliable methods for the N-alkylation of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate. The choice between the two often depends on the availability of the starting materials (alkyl halide vs. aldehyde/ketone) and the overall functional group tolerance required for the synthesis. Direct alkylation is straightforward for simple alkyl groups, while reductive amination offers a milder and often more versatile approach. The protocols and principles outlined in this application note provide a solid foundation for researchers to successfully synthesize diverse libraries of these valuable compounds for application in drug discovery and development.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223. [Link]

  • Couto, I., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3863-3901. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]

  • Mykhailiuk, P. K. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Scientific Diagram]. Retrieved from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Journal of the American Chemical Society, 126(34), 10558-10559. [Link]

  • University of Cambridge. (n.d.). Azetidines_revised version. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate. Retrieved from [Link]

  • De la Cruz, F., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(20), 7939-7948. [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • NSF Public Access Repository. (n.d.). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Retrieved from [Link]

Sources

Method

Engineering sp³-Rich Chemical Space: Incorporating Azetidine-1-Carboxylate Scaffolds into Drug Discovery Pipelines

Executive Summary The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry[1]. Among the emerging saturated heterocycles,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry[1]. Among the emerging saturated heterocycles, the azetidine ring—a highly strained four-membered nitrogenous system—has proven highly efficacious as a bioisostere for larger rings (e.g., pyrrolidines, piperidines) and aromatic motifs[2].

Specifically, the azetidine-1-carboxylate (Boc-protected azetidine) serves as a premier, versatile building block. The tert-butoxycarbonyl (Boc) group is not merely a protecting moiety; it acts as a critical electronic modulator that stabilizes the inherently strained four-membered ring during harsh cross-coupling, olefination, and photocatalytic strain-release cascades[1]. This application note provides a comprehensive guide to the physicochemical rationale, synthetic workflows, and validated protocols for integrating azetidine-1-carboxylate scaffolds into lead optimization pipelines.

Strategic Rationale & Physicochemical Profiling

Incorporating an azetidine ring into a pharmacophore fundamentally alters its interaction with biological targets and its pharmacokinetic (PK) fate. The strategic advantages include:

  • Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of peripheral substituents. This pre-organization lowers the entropic penalty upon target binding, frequently resulting in enhanced binding affinity and receptor selectivity[2].

  • Modulated Basicity: The internal bond angles of azetidine alter the hybridization of the nitrogen lone pair, generally lowering its pKa compared to larger saturated heterocycles. This reduced basicity improves membrane permeability and mitigates off-target liabilities, such as hERG channel inhibition[3].

  • Metabolic Stability: The compact nature of the azetidine ring renders the nitrogen atom highly resistant to N-dealkylation—a primary metabolic vulnerability for secondary and tertiary amines mediated by Cytochrome P450 enzymes[2].

Quantitative Data: Saturated Nitrogen Heterocycles Comparison

To guide scaffold selection, the following table summarizes the comparative physicochemical properties of common nitrogenous rings used in drug design.

PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Approximate pKa 8.0 – 8.59.0 – 9.510.0 – 10.5
Conformational Rigidity HighModerateLow
Target Binding Entropic Penalty LowModerateHigh
N-Dealkylation Vulnerability Low (Resistant)ModerateHigh
sp³ Character Contribution ExcellentGoodGood

Discovery Workflow Integration

The incorporation of azetidine-1-carboxylates typically occurs during the "Hit-to-Lead" or "Lead Optimization" phases, where metabolic soft spots in the initial hit are replaced with the azetidine bioisostere.

Workflow A Hit Identification B Azetidine Scaffold Selection A->B C Late-Stage Functionalization B->C D SAR & PK Optimization C->D E Candidate Selection D->E

Figure 1: Strategic integration of azetidine scaffolds in drug discovery workflows.

Validated Experimental Protocols

The following protocols detail the synthesis and functionalization of azetidine-1-carboxylates. These methods are designed as self-validating systems , ensuring that intermediate success can be analytically confirmed before proceeding.

Protocol A: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate via HWE Olefination

This protocol generates an exocyclic double bond on the azetidine ring, creating a highly versatile Michael acceptor for downstream library generation[4].

Causality of Reagents: Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to quantitatively deprotonate the phosphonate without attacking the ester carbonyl. The Boc protecting group on the 1-Boc-3-azetidinone prevents nucleophilic attack on the azetidine nitrogen and stabilizes the ring against the highly basic reaction conditions.

Step-by-Step Methodology:

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 78 mmol) in anhydrous THF (250 mL) under an inert argon atmosphere at 0 °C.

  • Phosphonate Activation: Dropwise add neat methyl 2-(dimethoxyphosphoryl)acetate (76 mmol) to the suspension. Stir for 30 minutes at room temperature to ensure complete formation of the phosphonate carbanion.

  • Olefination: Dissolve 1-Boc-3-azetidinone (76 mmol) in anhydrous THF (50 mL) and add this solution dropwise to the reaction mixture. Stir for 1 hour.

  • Quenching & Extraction: Quench the reaction carefully with deionized water (250 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (3 × 150 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

System Validation & Quality Control:

  • TLC: The product will stain active (yellow/brown) under KMnO₄ due to the newly formed exocyclic alkene.

  • ¹H-NMR: Successful conversion is confirmed by the presence of a distinct vinylic proton signal at ~δ 5.8–6.0 ppm and a sharp singlet for the Boc group at δ 1.45 ppm[4].

Protocol B: Library Generation via Aza-Michael Addition

This protocol utilizes the Michael acceptor synthesized in Protocol A to generate diverse 3,3-disubstituted azetidine libraries[4].

Causality of Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a sterically hindered, non-nucleophilic base. It enhances the nucleophilicity of the reacting N-heterocycle (e.g., pyrrolidine) by facilitating proton transfer without competing for the electrophilic β-carbon of the Michael acceptor.

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vial, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (5.2 mmol) and the desired N-heterocycle (e.g., pyrrolidine, 5.2 mmol) in acetonitrile (3.6 mL).

  • Base Addition: Add DBU (5.2 mmol) to the solution.

  • Thermal Activation: Seal the vial and heat the mixture at 65 °C for 4 to 16 hours, monitoring the reaction progress via LC-MS.

  • Workup: Quench the reaction with water (15 mL) and extract with ethyl acetate (3 × 10 mL). Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the residue via flash chromatography (eluent: n-hexane/ethyl acetate, v/v, 4:1).

System Validation & Quality Control:

  • ¹H-NMR: Validation is confirmed by the disappearance of the vinylic proton (~δ 5.8 ppm) and the appearance of new diastereotopic methylene protons adjacent to the newly formed sp³ stereocenter at C3 of the azetidine ring[4].

Therapeutic Application: Target Intervention

Azetidine scaffolds have been successfully deployed in FDA-approved therapeutics. A prominent example is the incorporation of azetidine motifs in inhibitors targeting the Janus kinase (JAK) - signal transducer and activator of transcription (STAT) pathway, which is heavily implicated in inflammatory diseases and oncology[2]. The conformational rigidity of the azetidine ring ensures precise vector projection of the pharmacophore into the ATP-binding pocket of the JAK enzyme, maximizing inhibitory potency while maintaining a favorable PK profile[5].

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Azetidine Drug (e.g., Baricitinib) Inhibitor->JAK Inhibits

Figure 2: Azetidine-based intervention in the canonical JAK-STAT signaling pathway.

Conclusion

The azetidine-1-carboxylate scaffold is a highly privileged motif in contemporary drug discovery. By leveraging its unique sp³-rich geometry, conformational rigidity, and metabolic resilience, medicinal chemists can systematically optimize lead compounds to overcome PK/PD liabilities. The validated protocols provided herein offer robust, scalable pathways for integrating these highly valuable structural units into diverse chemical libraries.

References

  • Dual Strain-Release Cascade for Accessing sp³-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI (Molecules) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / Taylor & Francis (Future Medicinal Chemistry) URL:[Link]

Sources

Application

Application Note: Late-Stage Functionalization of Piperidine-Ether-Azetidine Derivatives via Reductive Amination

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Area: Library Synthesis, Hit-to-Lead Optimization, and Fsp³ Enhancement Introduction & Rationale In contemporary dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Area: Library Synthesis, Hit-to-Lead Optimization, and Fsp³ Enhancement

Introduction & Rationale

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to mitigate off-target promiscuity, enhance aqueous solubility, and improve overall pharmacokinetic (PK) profiles. Piperidine and azetidine rings are privileged heterocycles in this domain. When linked via an ether bridge—such as in the commercially available building block tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate —they form a highly versatile, Fsp³-rich structural motif.

Functionalizing the secondary amine of the piperidine ring (while the azetidine remains orthogonally protected) is a critical step in generating diverse analog libraries. Reductive amination stands out as the most robust, late-stage functionalization tool for this purpose. This application note details a highly efficient, self-validating protocol for the reductive amination of piperidine-ether-azetidine derivatives with various aldehydes, utilizing sodium triacetoxyborohydride (STAB).

Mechanistic Insights & Causality (E-E-A-T)

The success of a reductive amination protocol hinges entirely on the chemoselectivity of the reducing agent.

Why Sodium Triacetoxyborohydride (STAB)? While sodium borohydride (NaBH₄) is a powerful reducing agent, it indiscriminately reduces aldehydes to primary alcohols faster than iminium formation can occur, leading to poor yields of the desired amine. Conversely, sodium cyanoborohydride (NaCNBH₃) is milder but highly toxic, generating hazardous cyanide gas under the acidic conditions typically required for iminium formation.

As established in the foundational methodology by [1], sodium triacetoxyborohydride [NaBH(OAc)₃] provides the optimal balance of mildness and reactivity. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB does not readily reduce unactivated aldehydes or ketones at room temperature.

The Self-Validating System: When the piperidine-ether-azetidine reacts with an aldehyde, it forms a hemiaminal intermediate that dehydrates to an electrophilic iminium ion. STAB selectively reduces this highly activated iminium species. The addition of a weak acid (glacial acetic acid) facilitates the dehydration step without over-protonating the secondary amine, which would otherwise suppress the initial nucleophilic attack. This causality—balancing the nucleophilicity of the amine with the electrophilicity of the iminium—ensures a self-validating system where side reactions (like direct aldehyde reduction) are inherently minimized [2].

Mechanism A Carbonyl + Amine (Piperidine-Ether) B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Activated) B->C Dehydration (AcOH cat.) D Tertiary Amine Product C->D Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of the reductive amination of piperidine-azetidine ethers.

Experimental Protocol

The following protocol describes the general procedure for the reductive amination of tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate.

Reagents & Materials
  • Amine Substrate: tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (1.0 equiv, 0.5 mmol)

  • Electrophile: Aryl or alkyl aldehyde (1.1 equiv, 0.55 mmol)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M, 2.5 mL)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv, 0.5 mmol)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the piperidine-ether-azetidine substrate (128 mg, 0.5 mmol) and the desired aldehyde (0.55 mmol).

  • Solvent & Acid Addition: Dissolve the mixture in anhydrous DCE (2.5 mL). Add glacial acetic acid (29 µL, 0.5 mmol) via a micropipette.

    • Causality: DCE is preferred over THF or DCM as it provides optimal solubility for STAB and enhances reaction kinetics. AcOH acts as a catalyst to drive the equilibrium toward the iminium ion.

  • Pre-Stirring (Equilibration): Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes.

    • Causality: Allowing the iminium ion to fully form prior to the introduction of the hydride source prevents premature reduction of the trace unreacted aldehyde.

  • Reduction: Add STAB (159 mg, 0.75 mmol) in one single portion. The reaction is typically slightly exothermic; ensure vigorous stirring. Stir the resulting cloudy suspension at room temperature for 12–16 hours.

  • Reaction Monitoring: Monitor the consumption of the starting amine via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH, visualized by Ninhydrin stain).

  • Quench & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL).

    • Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted STAB, preventing delayed reduction or boron-complexation during concentration. Stir for 15 minutes until gas evolution (CO₂) ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM) to afford the pure alkylated piperidine-ether-azetidine product.

Workflow S1 1. Substrate Mixing Amine + Aldehyde in DCE S2 2. Acidification Add 1.0 eq AcOH (Stir 30 min) S1->S2 S3 3. Reduction Add 1.5 eq NaBH(OAc)3 (Stir 12 h) S2->S3 S4 4. Quench & Workup Sat. NaHCO3 & DCM Extraction S3->S4 S5 5. Purification Flash Column Chromatography S4->S5

Step-by-step experimental workflow for the reductive amination protocol.

Data Presentation & Optimization

The conditions for this specific ether-linked heterocycle were optimized to minimize side reactions (Table 1). The optimized protocol was then applied to a variety of aldehydes to demonstrate substrate scope (Table 2).

Table 1: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventAdditiveTime (h)Yield (%)Observation / Causality
1NaBH₄MeOHNone215Major byproduct is the reduced alcohol.
2NaCNBH₃MeOHAcOH (1 eq)1272Good yield, but generates toxic byproducts.
3NaBH(OAc)₃THFAcOH (1 eq)1668Sluggish reaction due to poor STAB solubility.
4NaBH(OAc)₃DCENone1645Incomplete iminium formation without acid.
5 NaBH(OAc)₃ DCE AcOH (1 eq) 12 89 Optimal conditions; clean conversion.

Table 2: Substrate Scope for tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate

EntryAldehyde SubstrateProduct CharacteristicIsolated Yield (%)Purity (LC-MS)
1BenzaldehydeBenzyl-protected piperidine89>98%
24-FluorobenzaldehydeHalogenated aryl derivative85>99%
3Pyridine-3-carboxaldehydeHeteroaryl derivative78>95%
4CyclohexanecarboxaldehydeBulky aliphatic derivative71>95%
5Formaldehyde (37% aq)N-Methylation92>99%

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996) URL: [Link]

  • Title: The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[1]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: Journal of Organic Chemistry (2016) URL: [Link]

Sources

Method

Application Note: A Scalable Synthesis of tert-Butyl 3-(Piperidin-3-yloxy)azetidine-1-carboxylate

Abstract This application note provides a comprehensive, scalable, and robust two-part synthetic protocol for the preparation of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate, a valuable building block in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, scalable, and robust two-part synthetic protocol for the preparation of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The synthesis leverages a modified Williamson ether synthesis, employing orthogonal protecting groups to ensure high chemoselectivity and yield. We present a detailed laboratory-scale procedure (5-10 g) and a thorough guide for scaling the synthesis to a 500 g level, addressing critical process parameters, safety considerations, and purification strategies essential for drug development professionals. The causality behind experimental choices is explained to provide a framework for further optimization and adaptation.

Introduction and Synthetic Strategy

The azetidine moiety is a strained four-membered heterocycle increasingly utilized in drug discovery as a rigid scaffold or a bioisosteric replacement for larger rings like pyrrolidine and piperidine.[1][2] Specifically, 3-substituted azetidines are key components in a variety of pharmacologically active agents.[3][4] The target molecule, tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate, combines the azetidine core with a piperidine fragment via an ether linkage, creating a versatile intermediate for further functionalization.

The primary challenge in synthesizing this molecule is the selective formation of the C-O ether bond in the presence of two nucleophilic nitrogen atoms and a secondary alcohol. Our strategy hinges on a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide or sulfonate.[5][6][7] To achieve the required selectivity, a synthetic route employing orthogonal protecting groups is essential. The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is stable to the conditions required for Cbz-group removal. The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group, which can be cleanly removed via hydrogenolysis in the final step without affecting the Boc group.

The chosen retrosynthetic pathway involves two key intermediates:

  • 1-Boc-3-mesyloxyazetidine (Electrophile): An activated form of 1-Boc-3-hydroxyazetidine, where the hydroxyl group is converted to a good leaving group (mesylate).

  • (rac)-1-Cbz-3-hydroxypiperidine (Nucleophile precursor): A protected form of 3-hydroxypiperidine, preventing the secondary amine from acting as a competing nucleophile.

This approach ensures that the etherification occurs exclusively between the desired oxygen and carbon centers. While this protocol utilizes racemic 3-hydroxypiperidine, it is readily adaptable for enantiomerically pure starting materials, such as (S)- or (R)-N-Boc-3-hydroxypiperidine, which are common chiral intermediates.[8][9]

Synthetic_Scheme A 1-Boc-3-hydroxyazetidine B 1-Boc-3-mesyloxyazetidine A->B  Step 1: Mesylation   MsCl, Et3N DCM, 0 °C to RT D Doubly-Protected Intermediate B->D C (rac)-1-Cbz-3-hydroxypiperidine p1 E Final Product: tert-butyl 3-(piperidin-3-yloxy) azetidine-1-carboxylate D->E  Step 3: Deprotection   H2, Pd/C MeOH or EtOH p1->D  Step 2: Williamson Ether Synthesis   NaH or KOtBu THF, 0 °C to 60 °C p2 Scale_Up_Workflow cluster_0 Part 1: Mesylation cluster_1 Part 2: Etherification & Deprotection A1 Charge Reactor with 1-Boc-3-hydroxyazetidine & DCM A2 Cool to 0-5 °C A1->A2 A3 Slow Addition of Et3N A2->A3 A4 Controlled Addition of MsCl Solution A3->A4 A5 Reaction at RT & IPC Monitoring A4->A5 A6 Aqueous Work-up & Phase Separation A5->A6 A7 Solvent Swap to THF (Azeotropic Drying) A6->A7 B3 Add Mesylate Solution from Part 1 A7->B3 Transfer of Intermediate B1 Charge Reactor with KOtBu & THF B2 Add 1-Cbz-3-hydroxypiperidine (Exotherm Control) B1->B2 B2->B3 B4 Heat to 55-60 °C & IPC Monitoring B3->B4 B5 Quench, Work-up, & Isolate Crude Intermediate B4->B5 B6 Hydrogenation (H2, Pd/C) in EtOH B5->B6 B7 Catalyst Filtration & Solvent Evaporation B6->B7 B8 Final Product Isolation (e.g., Crystallization as salt) B7->B8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Azetidine-1-carboxylate Boc Deprotection

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the Boc deprotection of azetidine-1-carboxylates. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction yields and obtain your desired products with high purity.

Understanding the Challenge: The Azetidine Ring

Azetidines are valuable four-membered nitrogen-containing heterocycles in medicinal chemistry. However, their inherent ring strain of approximately 25.4 kcal/mol makes them susceptible to ring-opening, particularly under the acidic conditions typically used for Boc deprotection.[1][2] This guide will help you navigate this delicate balance between efficient deprotection and maintaining the integrity of the azetidine ring.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides practical solutions.

Issue 1: Low to No Product Formation

Question: I am performing a standard Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but I'm observing very low to no yield of my desired deprotected azetidine. What are the potential causes and how can I resolve this?

Answer:

Low or no product formation in the Boc deprotection of azetidines can be attributed to several factors, ranging from suboptimal reaction conditions to degradation of the starting material or product. Here’s a systematic approach to troubleshooting this issue:

Potential Causes and Solutions:

  • Incomplete Reaction: The deprotection may not be going to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, you can try the following:

      • Increase Reaction Time: Extend the reaction time and continue monitoring.

      • Increase Acid Concentration: Gradually increase the concentration of TFA. A common starting point is 20-50% TFA in DCM.[3][4] For more resistant substrates, neat TFA can be used.[3]

      • Elevate Temperature: While most Boc deprotections are run at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion. However, be cautious as higher temperatures can also promote ring-opening.[5]

  • Azetidine Ring Opening: This is a major competing side reaction. The acidic conditions required for Boc deprotection can protonate the azetidine nitrogen, increasing ring strain and making it vulnerable to nucleophilic attack, leading to ring-opened byproducts.[1][2]

    • Solution:

      • Use Milder Acidic Conditions: Instead of TFA, consider using 4M HCl in 1,4-dioxane, which can be more selective for Boc deprotection in the presence of other acid-sensitive groups.[6][7][8]

      • Control Temperature: Perform the reaction at 0°C to minimize the rate of ring-opening.

      • Consider Alternative Deprotection Methods: For particularly sensitive substrates, non-acidic methods may be necessary. These are discussed in more detail in the FAQ section.

  • Product Instability or Degradation: The deprotected azetidine may be unstable under the reaction or work-up conditions.

    • Solution:

      • Neutralize Carefully: After the reaction is complete, neutralize the excess acid promptly and carefully. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used.[9] For water-soluble amines, using a basic ion-exchange resin can be an effective work-up strategy.[9]

      • Minimize Exposure to Acid: Reduce the reaction time to the minimum required for complete deprotection.

  • Dissolve the Boc-protected azetidine in anhydrous DCM (0.1-0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[3]

  • For isolation of the free amine, redissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of NaHCO₃.

Issue 2: Presence of Multiple Byproducts

Question: My reaction mixture shows multiple spots on TLC, and my crude NMR is complex. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of multiple byproducts is often due to the reactivity of the intermediates generated during the Boc deprotection process.

Potential Causes and Solutions:

  • Alkylation by the tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation.[3][10][11] This electrophile can alkylate nucleophilic sites on your molecule or the solvent.

    • Solution: Use of Scavengers: Scavengers are added to the reaction mixture to trap the tert-butyl cation.[11] The choice of scavenger depends on the functional groups present in your substrate.

ScavengerTarget Residue/FunctionTypical Concentration
Triisopropylsilane (TIS) General purpose, Tryptophan2.5-5% (v/v)
Water General purpose2.5-5% (v/v)
Thioanisole Methionine5% (v/v)
1,2-Ethanedithiol (EDT) Cysteine2.5% (v/v)

Table 1: Common Scavengers for Boc Deprotection.[11]

  • Azetidine Ring-Opening: As mentioned previously, this is a significant side reaction that leads to various linear amine byproducts.[2]

    • Solution: Employ milder reaction conditions as detailed in "Issue 1".

Boc_Deprotection cluster_scavenger Start N-Boc Azetidine Protonated Protonated N-Boc Azetidine Start->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Intermediate + t-Butyl Cation Protonated->CarbamicAcid - H⁺ SideProduct1 Ring-Opened Product Protonated->SideProduct1 Ring Opening (Nucleophilic Attack) Product Deprotected Azetidine CarbamicAcid->Product - CO₂ SideProduct2 t-Butylated Byproduct CarbamicAcid->SideProduct2 + Nucleophile on Substrate Scavenger Scavenger (e.g., TIS) TrappedCation Trapped t-Butyl Cation CarbamicAcid->TrappedCation t-Butyl Cation Reacts with Scavenger Troubleshooting_Workflow decision decision process process result result start Low Yield in Azetidine Boc Deprotection check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is complete check_completion->complete Yes increase_time Increase reaction time/temp or acid concentration incomplete->increase_time monitor Monitor by TLC/LC-MS increase_time->monitor monitor->check_completion check_byproducts Are there significant byproducts? complete->check_byproducts no_byproducts Product instability or work-up issues check_byproducts->no_byproducts No byproducts Significant Byproducts check_byproducts->byproducts Yes optimize_workup Optimize work-up (prompt neutralization) no_byproducts->optimize_workup success Improved Yield optimize_workup->success ring_opening Is ring-opening suspected? byproducts->ring_opening alkylation Is t-butylation suspected? byproducts->alkylation milder_conditions Use milder acid (HCl/dioxane) or lower temperature ring_opening->milder_conditions add_scavengers Add scavengers (TIS, etc.) alkylation->add_scavengers alternative_methods Consider alternative deprotection methods milder_conditions->alternative_methods milder_conditions->success add_scavengers->success

Caption: A systematic workflow for troubleshooting low yields.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(84), 53393-53437. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 1(4), 155-159. [Link]

  • St. Denis, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626-1631. [Link]

  • Di Mola, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8009. [Link]

  • Wales, S. M., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 60(33), 18057-18063. [Link]

  • Chen, K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(34), 11941-11946. [Link]

  • Ismail, F. M. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1645-1655. [Link]

  • Singh, T., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91811-91816. [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Nielsen, D. U., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23938. [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1083-1091. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • ResearchGate. (n.d.). (A) BOC deprotection mechanism with aid of a scavenger.⁸⁸ (B) Thermal...[Link]

  • Jirgensons, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2590. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

Sources

Optimization

preventing azetidine ring opening during harsh chemical synthesis

A Guide to Preventing Ring Opening During Harsh Chemical Synthesis Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Ring Opening During Harsh Chemical Synthesis

Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with the unique and valuable azetidine scaffold. The inherent ring strain that makes azetidines useful building blocks also renders them susceptible to undesired ring-opening reactions.[1][2] This resource provides in-depth, field-proven insights and troubleshooting protocols to help you navigate the challenges of incorporating azetidines into complex synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of azetidine rings.

Q1: What are the primary factors that cause an azetidine ring to open?

A1: The propensity of the azetidine ring to open is primarily driven by its significant ring strain, estimated to be around 25.4 kcal/mol.[1][3] This stored energy makes it thermodynamically favorable to cleave a C-N bond. Several common laboratory conditions can trigger this process:

  • Lewis and Brønsted Acids: This is the most frequent cause. Acids coordinate to or protonate the lone pair of the nitrogen atom. This polarization drastically increases ring strain and transforms the ring into a better electrophile, priming it for nucleophilic attack.[4][5][6]

  • Strong Nucleophiles: Potent nucleophiles can directly attack one of the ring's carbon atoms, leading to cleavage via an SN2-type mechanism.[3]

  • Elevated Temperatures: High temperatures can provide the activation energy needed to overcome the kinetic barrier for ring opening, especially when other stressors like trace acids or nucleophiles are present.[3]

  • Substituent Effects: The electronic nature of substituents on the ring can influence stability. Electron-withdrawing groups on the nitrogen can, in some cases, stabilize the ring by reducing the nitrogen's basicity and nucleophilicity.[3]

Q2: How do I select the most appropriate N-protecting group to maintain ring integrity?

A2: The choice of an N-protecting group is a critical strategic decision. The ideal group shields the nitrogen's lone pair from harsh reagents and can be removed under conditions that leave the rest of the molecule, including the azetidine ring, intact.

Table 1: Comparison of Common N-Protecting Groups for Azetidines
Protecting GroupStability under Acidic ConditionsStability under Basic ConditionsRemoval ConditionsKey Considerations & Insights
Boc (tert-Butoxycarbonyl)Labile. Cleaved by strong acids like TFA and HCl.[3]Generally stable.Strong acid (TFA, HCl).Excellent for general use due to its easy introduction and removal. However, its acid lability is a major drawback if subsequent steps require acidic conditions.[3]
Cbz (Carboxybenzyl)More stable than Boc; tolerates mild acidic conditions.Generally stable.Hydrogenolysis (H₂, Pd/C).Provides an orthogonal deprotection strategy. Hydrogenolysis is a very mild method that avoids harsh acids or bases, making it ideal for sensitive substrates.[3]
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[3]The strong electron-withdrawing nature significantly reduces the nitrogen's basicity, often enhancing ring stability. However, their removal requires harsh conditions that may not be compatible with other functional groups.[3]
PMP (p-Methoxyphenyl)Labile.Stable.Oxidative conditions (e.g., CAN).Useful when reductive or strongly acidic conditions must be avoided. The PMP group can be removed without affecting many other common protecting groups.[1]
Q3: Is it possible to perform standard cross-coupling reactions on azetidine derivatives without causing ring-opening?

A3: Yes, absolutely. With careful selection of catalysts and conditions, widely used reactions like Suzuki-Miyaura and Buchwald-Hartwig N-arylation can be successfully performed. The key is to minimize Lewis acidity and temperature.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 3-iodo or 3-bromoazetidines with boronic acids is well-established. Success often hinges on using neutral or mildly basic conditions and keeping temperatures as low as possible to achieve a reasonable reaction rate.[3]

  • N-Arylation: The palladium-catalyzed N-arylation of the parent azetidine ring with aryl halides is a robust method. The choice of phosphine ligand is critical to facilitate the reaction at moderate temperatures (typically 80-110 °C) and prevent catalyst decomposition or side reactions.[3]

Troubleshooting Guides & Protocols

This section provides solutions to specific experimental problems, including detailed, step-by-step protocols.

Issue 1: My azetidine ring is opening during N-acylation with an acyl chloride.
  • Symptoms: You observe a low yield of your desired N-acylazetidine and detect a significant byproduct corresponding to the mass of a γ-chloroamide.

  • Causality Analysis:

    • Inherent Lewis Acidity: Acyl chlorides can themselves be weakly Lewis acidic. More importantly, the reaction generates HCl as a byproduct. Even with a stoichiometric base, localized pockets of high acid concentration can catalyze ring opening before the base can neutralize it.

    • Temperature: The acylation is exothermic. If the addition of the acyl chloride is too fast, the resulting temperature spike can accelerate the undesired ring-opening pathway.[3]

    • Prolonged Reaction Time: Leaving the reaction for an extended period, even at low temperatures, can allow the slow, acid-catalyzed ring-opening to diminish the yield.[3]

  • Solutions & Optimization:

    • Temperature Control: Perform the reaction at 0 °C or even -78 °C to minimize the rate of the ring-opening side reaction.[3]

    • Reagent Addition: Add the acyl chloride slowly and dropwise to a cooled solution of the azetidine and a non-nucleophilic base (e.g., triethylamine or DIPEA) to maintain a low temperature and allow for immediate neutralization of the generated HCl.

    • Reaction Monitoring: Closely monitor the reaction's progress via TLC or LC-MS and quench it immediately upon consumption of the starting material.[3]

Experimental Protocol: Low-Temperature N-Acylation of Azetidine
  • Dissolve the azetidine starting material (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) in a flame-dried, argon-purged flask.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes.

  • Monitor the reaction every 15 minutes by TLC.

  • Upon completion (typically < 1 hour), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: My product is decomposing during an acid-catalyzed deprotection (e.g., Boc removal).
  • Symptoms: During workup or purification after treatment with a strong acid like TFA, you observe multiple new spots by TLC and a significantly lower-than-expected yield of the deprotected amine.

  • Causality Analysis:

    • Ring Activation: Strong acids protonate the azetidine nitrogen, which dramatically increases ring strain and activates the ring carbons for nucleophilic attack.[6]

    • Intramolecular Attack: If a nucleophilic group is present elsewhere in the molecule (e.g., a pendant amide or hydroxyl group), it can attack the activated azetidine ring intramolecularly, leading to complex rearrangements and decomposition.[6][7]

    • Counter-ion Attack: The acid's counter-ion (e.g., trifluoroacetate) can act as a nucleophile, leading to ring-opened byproducts.

  • Solutions & Optimization:

    • Orthogonal Protecting Groups: The most robust solution is to plan your synthesis using a protecting group that is not acid-labile, such as Cbz (removed by hydrogenolysis) or Fmoc (removed by base).[3][8]

    • Milder Conditions: If Boc removal is unavoidable, use the mildest conditions possible. Consider using HCl (4M in dioxane) at 0 °C and carefully monitoring the reaction to stop it as soon as the starting material is gone.

    • Scavengers: Include a scavenger like triethylsilane during deprotection to trap any reactive cationic intermediates that may form.

Experimental Protocol: Orthogonal Deprotection via Hydrogenolysis (N-Cbz Azetidine)
  • Dissolve the N-Cbz protected azetidine (1.0 eq.) in a suitable solvent (e.g., Methanol, Ethyl Acetate, or THF).

  • Carefully add Palladium on carbon (10% w/w, ~0.05 eq. Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (H₂), maintaining a hydrogen atmosphere via a balloon or a hydrogenation apparatus.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected azetidine amine. This product is often pure enough for the next step without further purification.

Visualized Workflows and Mechanisms

To further clarify these concepts, the following diagrams illustrate key decision-making processes and reaction mechanisms.

Decision Tree for Protecting Group Strategy

This diagram helps guide the selection of an appropriate N-protecting group based on downstream reaction conditions.

G start_node start_node question_node question_node decision_node decision_node final_choice final_choice start Start: Azetidine N-Protection q1 Are strong acidic conditions required later? start->q1 q2 Is hydrogenation (H₂, Pd/C) compatible? q1->q2 No boc_path Use Boc Group (Acid Labile) q1->boc_path Yes q3 Are harsh reductive conditions acceptable? q2->q3 No cbz_path Use Cbz Group (Hydrogenolysis) q2->cbz_path Yes sulfonyl_path Use Sulfonyl Group (e.g., Tosyl) q3->sulfonyl_path Yes other_path Consider alternative (e.g., PMP, Fmoc) q3->other_path No

Caption: A decision tree for selecting an azetidine N-protecting group.

Mechanism of Acid-Catalyzed Ring Opening

This diagram illustrates the general mechanism by which acids promote the nucleophilic opening of the azetidine ring.

G sub Azetidine Ring activated Protonated Azetidinium Ion (Activated) sub->activated 1. Protonation (Fast Equilibrium) h_plus H⁺ product Ring-Opened Product activated->product 2. Nucleophilic Attack (Rate-Determining Step) nu Nu⁻ (Nucleophile) nu->activated

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Troubleshooting

Technical Support Center: Optimizing HPLC Purification Methods for Novel Small Molecules (e.g., CAS 2097966-89-5)

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) purification of novel small molecules. This guide is specifically designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) purification of novel small molecules. This guide is specifically designed for researchers, scientists, and drug development professionals who are tasked with developing robust and efficient purification methods for new chemical entities (NCEs), exemplified here by the placeholder CAS 2097966-89-5. Given the absence of established protocols for such compounds, this document provides a systematic, first-principles approach to method development and troubleshooting.

Our philosophy is to empower you with the foundational knowledge and practical strategies required to tackle purification challenges with confidence. We will delve into the causality behind experimental choices, ensuring that every step is not just a procedure, but a well-reasoned decision.

Part 1: Systematic Method Development for Novel Compounds

The journey of purifying a novel compound begins with a logical and systematic approach to method development. This section will guide you through the critical decisions and experimental stages, from initial compound assessment to a fully optimized preparative method.

Q1: I have a newly synthesized compound (CAS 2097966-89-5) and need to purify it. Where do I even begin?

A1: The starting point for any new compound is to gather as much information as possible about its physicochemical properties. Since this is a novel entity, you'll likely need to determine these experimentally.

Step 1: Initial Characterization

  • Solubility Testing: This is the most critical first step. A sample that precipitates on the column can cause significant issues.[1] Test the solubility of your crude sample in common reversed-phase HPLC solvents (e.g., water, acetonitrile, methanol, tetrahydrofuran). This will inform your choice of injection solvent and mobile phase.

  • UV-Vis Spectroscopy: Run a UV-Vis scan of your compound to determine its maximum absorbance wavelength (λmax). This will ensure optimal detector sensitivity. Most small organic molecules are detectable between 190-400 nm.[2]

  • Structural Analysis (Prediction): If you know the chemical structure, you can predict certain properties.

    • Polarity: The presence of polar functional groups (e.g., -OH, -NH2, -COOH) or non-polar moieties (e.g., long alkyl chains, aromatic rings) will guide your initial choice of stationary and mobile phases.

    • pKa: If the molecule has acidic or basic functional groups, its charge state will be pH-dependent. This is a powerful tool for manipulating retention time.

Step 2: Initial HPLC Scouting

The goal here is not perfect separation, but to find conditions that retain and elute your compound of interest.

  • Column Selection: For novel small molecules (typically <2000 Da), a C18 column is the workhorse and the best starting point.[3][4] It offers broad applicability for a wide range of hydrophobicities.

  • Mobile Phase Selection: A simple starting point for reversed-phase HPLC is a gradient of water and acetonitrile or methanol.[5]

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid helps to suppress the ionization of acidic silanols on the silica-based stationary phase, leading to better peak shapes.[6]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Generic Gradient: A fast, broad gradient is ideal for initial scouting to determine the approximate elution conditions.

ParameterRecommended Starting Condition
Column C18, 5 µm particle size, ~150 mm x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV at λmax (or 254 nm if λmax is unknown)
Injection Volume 5-10 µL of a dilute solution

This initial run will tell you the approximate percentage of organic solvent required to elute your compound.

Q2: My initial scouting run shows my compound, but the resolution from impurities is poor. What are my next steps for optimization?

A2: Poor resolution is a common starting point. Optimization involves systematically adjusting parameters to improve the separation between your target peak and adjacent impurities. The primary goals are to maximize resolution while maintaining reasonable run times.[7]

Step-by-Step Optimization Protocol:

  • Gradient Optimization: This is the most powerful tool for improving resolution in reversed-phase HPLC.

    • Shallow Gradient: Based on your scouting run, create a shallower gradient around the elution point of your target compound. For example, if your compound eluted at 60% Acetonitrile in the initial fast gradient, you could try a gradient of 50% to 70% Acetonitrile over a longer period (e.g., 20 minutes). This increases the time the compound spends interacting with the stationary phase, allowing for better separation.

  • Mobile Phase Modifier:

    • Solvent Choice: If optimizing the gradient with acetonitrile doesn't yield the desired resolution, try substituting it with methanol. Methanol has different solvent properties and can alter the selectivity of the separation.[6]

    • pH Adjustment: If your molecule has ionizable groups, adjusting the mobile phase pH is a powerful way to change retention and selectivity.[5] It is advisable to control the mobile phase pH by adding a buffer, with a concentration of 10-50 mM being adequate for most reversed-phase applications.[8] Ensure the pH is at least 1.5-2 units away from the pKa of your compound for robust and reproducible retention times.[9]

  • Column Chemistry:

    • If mobile phase optimization is insufficient, consider a different stationary phase. A Phenyl-Hexyl or a Polar-Embedded C18 column can offer different selectivities compared to a standard C18.

Workflow for Optimizing Resolution:

G start Initial Scouting Run (Poor Resolution) grad_opt Optimize Gradient (Shallow Gradient) start->grad_opt res_check1 Resolution Adequate? grad_opt->res_check1 solvent_swap Change Organic Solvent (e.g., ACN to MeOH) res_check1->solvent_swap No end_good Optimized Method res_check1->end_good Yes res_check2 Resolution Adequate? solvent_swap->res_check2 ph_adjust Adjust Mobile Phase pH res_check2->ph_adjust No res_check2->end_good Yes res_check3 Resolution Adequate? ph_adjust->res_check3 column_swap Change Column Chemistry (e.g., Phenyl-Hexyl) res_check3->column_swap No res_check3->end_good Yes end_bad Further Development Needed column_swap->end_bad G start High Backpressure Detected disconnect_col Disconnect Column from System start->disconnect_col pressure_check1 Pressure Still High? disconnect_col->pressure_check1 system_block Blockage is in the System (Tubing, In-line filter, Injector) pressure_check1->system_block Yes col_block Blockage is in the Column pressure_check1->col_block No end_good Problem Resolved system_block->end_good backflush Backflush the Column (Disconnect from detector first) col_block->backflush pressure_check2 Pressure Drop? backflush->pressure_check2 frit_replace Replace Inlet Frit pressure_check2->frit_replace No pressure_check2->end_good Yes frit_replace->end_good col_replace Replace Column

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Optimization

Technical Support Center: Improving the Solubility of Boc-Protected Azetidine Derivatives in Organic Solvents

Introduction Boc-protected azetidine derivatives are foundational building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure makes them valuable bioisosteres for more common rings like pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Boc-protected azetidine derivatives are foundational building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure makes them valuable bioisosteres for more common rings like pyridine or benzene, often leading to improved pharmacokinetic properties in drug candidates.[1] However, researchers frequently encounter a significant hurdle during synthesis and purification: the poor solubility of these compounds in common organic solvents. This challenge can lead to sluggish or incomplete reactions, low yields, and complex purification processes.

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated experimental protocols to systematically address and overcome the solubility issues associated with Boc-protected azetidine derivatives.

Section 1: Troubleshooting Guide

This section addresses the most common solubility problems encountered in the lab, offering a logical progression of solutions grounded in chemical principles.

Problem: My Boc-azetidine derivative is poorly soluble or insoluble in my chosen reaction solvent (e.g., DCM, THF).

This is the most frequent issue, often halting a synthetic step before it even begins. The root cause is typically a mismatch between the solute's properties and the solvent's characteristics.

Potential Causes & Solutions

  • Polarity Mismatch: The bulky, non-polar tert-butyl group combined with the polar carbamate and the azetidine ring gives these molecules a unique solubility profile. Standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may not be optimal.

    • Solution 1: Change to a More Effective Solvent. If a non-polar or moderately polar solvent fails, move to a more polar aprotic solvent. These solvents are better at disrupting the crystal lattice forces of the solid.

      • Recommended Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Dioxane, or Cyclopentyl methyl ether (CPME).[2][3] DMF and NMP are often excellent starting points for poorly soluble protected amino acid derivatives.[4]

  • Strong Crystal Lattice Energy: The compound may be highly crystalline, meaning significant energy is required to break apart the solid-state structure.

    • Solution 2: Increase the Temperature. Gently heating the mixture can provide the energy needed to overcome the lattice forces and drive the compound into solution.[3]

      • Protocol: While stirring, warm the solvent and solute to 40-50°C. Always check the thermal stability of your specific derivative to avoid degradation.

    • Solution 3: Apply Sonication. An ultrasonic bath generates cavitation bubbles that, upon collapsing, create micro-jets of solvent that bombard the solid's surface. This mechanical action helps break up aggregates and enhances dissolution.[3]

  • A Single Solvent is Insufficient: Sometimes, no single solvent provides the perfect balance of properties to dissolve the starting material and support the desired reaction.

    • Solution 4: Employ a Co-Solvent System. A mixture of solvents can fine-tune the dielectric constant and specific solute-solvent interactions.[5] For instance, adding a small amount of DMF to a suspension in DCM can dramatically improve solubility. In some specific cases, a co-solvent like a Lewis acid (e.g., boron trifluoride etherate) has been used to increase substrate solubility, though this is highly reaction-dependent and must be compatible with all reagents.[6] A detailed protocol for screening co-solvents is provided in Section 3.

start Compound is Insoluble solvent Step 1: Change Solvent (Try DMF, NMP, DMSO) start->solvent heat_sonic Step 2: Apply Energy (Heat to 40-50°C or Sonicate) solvent->heat_sonic Still insoluble solved Solubility Achieved solvent->solved Success cosolvent Step 3: Use a Co-Solvent (e.g., DCM/DMF mixture) heat_sonic->cosolvent Still insoluble heat_sonic->solved Success reassess Step 4: Re-evaluate Conditions (Lower concentration? Different Reagents?) cosolvent->reassess Still insoluble cosolvent->solved Success

Caption: Troubleshooting workflow for solubility issues.

Problem: My compound dissolves, but precipitates during the reaction or workup.

This often occurs after adding a new reagent or when changing the solvent environment during extraction.

Potential Causes & Solutions

  • Change in Mixture Polarity: The addition of a non-polar reagent to a polar solution (or vice versa) can lower the overall solvating power of the medium, causing your product or starting material to crash out.

    • Solution: Choose a primary solvent that is robust enough to tolerate all reaction components. Alternatively, add the problematic reagent as a solution in the same reaction solvent to avoid drastic polarity shifts.

  • Incompatible Workup Solvents: During aqueous workup, extracting with a solvent in which your product is only sparingly soluble (like ether or hexanes) can lead to precipitation at the interface or poor recovery.

    • Solution: Use a more effective extraction solvent. Ethyl acetate and Dichloromethane are generally better choices for moderately polar compounds. If the product is highly polar, multiple extractions may be necessary.

Problem: I am struggling to find a suitable solvent system for recrystallization.

Purification by recrystallization requires a solvent that dissolves the compound when hot but not when cold. Finding this balance can be difficult.

Potential Causes & Solutions

  • "Oiling Out": The compound melts in the hot solvent instead of dissolving, then solidifies into an amorphous mass on cooling, trapping impurities.

    • Solution: This happens when the melting point of the solute is lower than the boiling point of the solvent. Choose a lower-boiling point solvent or, more effectively, use a binary solvent system.

  • Difficulty Finding a Single Solvent: No single solvent provides the ideal solubility gradient.

    • Solution: Use a Binary Solvent System. This is the most powerful technique for recrystallization. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, also called an anti-solvent) until the solution becomes persistently turbid. Allow it to cool slowly.

      • Common Pairs: Ethyl acetate/Hexanes, Dichloromethane/Hexanes, Methanol/Water, Dioxane/Water. A mixture of ethyl acetate and dichloromethane has been successfully used for the recrystallization of azetidine salts.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does adding a Boc group impact solubility so significantly? The tert-butoxycarbonyl (Boc) group introduces two opposing characteristics. The bulky, hydrocarbon-rich tert-butyl moiety increases the lipophilicity (oil-loving nature) and can disrupt the crystal packing of the parent amine.[8] Simultaneously, the carbamate functionality (-O-(C=O)-N-) adds polar character and hydrogen bond accepting sites. This duality means that Boc-protected compounds are often less soluble in very non-polar solvents (like hexanes) and also poorly soluble in highly polar, protic solvents (like water) compared to the parent amine salt. However, their solubility is often enhanced in polar aprotic solvents (like DMF or THF) that can interact favorably with both parts of the molecule.

Q2: What is the best "go-to" solvent for reactions with Boc-protected azetidines? There is no universal solvent, but a logical approach is to start with moderately polar, aprotic solvents and escalate if needed.

  • Tier 1 (Starting Point): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN). These are suitable for many derivatives and are easily removed under vacuum.

  • Tier 2 (For Poor Solubility): Ethyl Acetate (EtOAc), Dioxane, Cyclopentyl methyl ether (CPME).[2]

  • Tier 3 (For Very Poor Solubility): N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO). These are excellent solvents but their high boiling points can complicate product isolation.[4]

Q3: Can I use protic solvents like methanol or ethanol? Yes, but with caution. Methanol and ethanol can be excellent solvents for many Boc-protected compounds.[9] However, they are protic and nucleophilic, which can lead to side reactions (e.g., transesterification with esters, reaction with acyl chlorides). They are generally safe and very useful for purification steps like column chromatography or recrystallization, where reactivity is less of a concern.

Q4: How does substitution on the azetidine ring itself affect solubility? The substituents on the azetidine ring play a crucial role. This follows the "like dissolves like" principle.

  • Polar Substituents (-OH, -CO₂H, -NH₂): These groups increase the overall polarity and hydrogen bonding capability. They will steer the molecule towards higher solubility in more polar solvents like methanol, DMSO, or water.

  • Non-Polar Substituents (-Phenyl, -Alkyl, -Benzyl): These groups increase the lipophilicity and van der Waals interactions. They will enhance solubility in less polar solvents like DCM, THF, and ethers.

cluster_0 Solvent Polarity Spectrum cluster_1 Boc-Azetidine Derivative cluster_2 Hexane Hexane (Non-Polar) Toluene Toluene DCM DCM THF THF EtOAc EtOAc MeCN MeCN DMF DMF DMSO DMSO Water Water (Very Polar) mol Boc-N-(Azetidine)-R R_nonpolar If R = Non-Polar (e.g., Phenyl) R_nonpolar->DCM R_polar If R = Polar (e.g., -OH) R_polar->DMF

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Troubleshooting

Technical Support Center: Minimizing Side Reactions in Piperidine Ether Cross-Coupling

Welcome to the technical support center for piperidine ether cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and addre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperidine ether cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges in forming C-O bonds with piperidinol substrates. Our focus is on diagnosing and mitigating unwanted side reactions to improve yield, selectivity, and overall process robustness.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant N-arylation of my piperidinol instead of the desired O-arylation. What is the primary cause and how can I fix it?

This is the most common side reaction in this class of couplings. The piperidine nitrogen is a potent nucleophile, often more reactive than the hydroxyl group under typical Buchwald-Hartwig conditions, leading to the formation of a C-N bond instead of the desired C-O ether bond.[1][2]

Primary Causes:

  • Inherent Nucleophilicity: The nitrogen lone pair is sterically accessible and readily participates in the catalytic cycle.

  • Reaction Conditions: Conditions optimized for amination (strong bases, specific ligands) will naturally favor N-arylation. The general mechanism for Buchwald-Hartwig amination involves oxidative addition of the palladium catalyst to the aryl halide, coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond.[3][4]

Core Solutions:

  • Protect the Nitrogen: The most robust solution is to mask the nitrogen's nucleophilicity with a protecting group. The tert-butoxycarbonyl (Boc) group is highly effective. By converting the secondary amine to a less nucleophilic carbamate, you effectively "turn off" the N-arylation pathway.[1][5] The Boc group can be readily removed post-coupling under acidic conditions.

  • Ligand and Catalyst Selection: While less definitive than protection, ligand choice can influence selectivity. Some ligand systems may show a slight preference for O- over N-coupling, but this is highly substrate-dependent and requires extensive screening.

Q2: My reaction is producing a significant amount of biaryl byproduct. What is this, and how can I prevent it?

You are observing homocoupling, a side reaction where two molecules of your aryl halide couple to form a symmetrical biaryl compound.[6][7] This consumes your starting material and complicates purification.

Primary Causes:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of aryl halides.[7]

  • Slow Cross-Coupling: If the desired C-O coupling is slow, the competing homocoupling pathway has more time to occur.[7]

Core Solutions:

  • Maintain a Strict Inert Atmosphere: This is the most critical factor. Thoroughly degas your solvent (e.g., via sparging with argon or nitrogen, or several freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction setup and duration.[7][8]

  • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be beneficial over Pd(II) sources (e.g., Pd(OAc)₂) which require in situ reduction. If using Pd(II), ensure conditions are sufficient to generate the active Pd(0) species quickly.[9]

  • Optimize Ligand and Base: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[6][7]

Q3: I'm seeing a byproduct that corresponds to my aryl halide without the halogen. What is causing this hydrodehalogenation?

Hydrodehalogenation is the reduction of the aryl halide starting material (Ar-X) to the corresponding arene (Ar-H).

Primary Causes:

  • Water/Protic Sources: The presence of water or other protic impurities can serve as a proton source to quench reactive intermediates in the catalytic cycle.[1]

  • Base-Promoted Reduction: Certain strong bases, particularly in combination with specific solvents or at elevated temperatures, can promote the reduction of the aryl halide.[1]

  • β-Hydride Elimination: While less common for aryl halides, competing β-hydride elimination pathways can sometimes lead to reduced byproducts, especially with complex substrates.[4]

Core Solutions:

  • Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried. Use freshly opened, anhydrous-grade solvents.

  • Screen Weaker Bases: If hydrodehalogenation is significant with a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[3][10]

  • Degas Thoroughly: As with homocoupling, removing dissolved oxygen is crucial as it can participate in side reactions that lead to catalyst decomposition and unproductive pathways.

Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental issues.

Issue 1: Low to No Product Formation

dot

start Problem: Low or No Product Formation q1 Is the catalyst active? start->q1 s1_1 Solution: Use a pre-catalyst from a reliable source. Ensure an inert atmosphere to prevent oxidation. q1->s1_1 No, inactive catalyst suspected s1_2 Solution: Screen different ligands. Bulky, electron-rich phosphines are a good starting point. q1->s1_2 No, poor ligand choice q2 Is the base appropriate? q1->q2 Yes s2 Solution: Match base strength to substrate. Try stronger bases (NaOt-Bu, LHMDS) or weaker bases (K₃PO₄, Cs₂CO₃) if functional groups are sensitive. q2->s2 No q3 Is the temperature optimal? q2->q3 Yes s3 Solution: Gradually increase temperature. Typical range is 80-110 °C, but some systems work at RT. q3->s3 No

Caption: Troubleshooting inactive reactions.

Probable Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) oxidation state, or it may have been deactivated by oxygen.[9]

    • Solution: Use well-defined, air-stable pre-catalysts which are designed for efficient in situ generation of the active LPd(0) species.[3] Always handle catalysts under an inert atmosphere.

  • Inappropriate Ligand: The chosen ligand may not be suitable for promoting the desired C-O bond formation.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands. While many are used for C-N coupling, they are also the starting point for C-O coupling. The steric and electronic properties of the ligand are crucial for facilitating both oxidative addition and reductive elimination.[6][11]

  • Incorrect Base: The base may be too weak to deprotonate the piperidinol effectively or too strong, leading to substrate decomposition.[10]

    • Solution: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common starting points. For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior, though they may require higher temperatures.[3][9]

  • Sub-optimal Temperature: The reaction may lack sufficient thermal energy.

    • Solution: Most Buchwald-Hartwig couplings require heating, typically between 80-110 °C.[3] However, some modern, highly active catalyst systems can operate at lower temperatures, even room temperature.[12] If no reaction is observed, a gradual increase in temperature is a logical step.

Issue 2: Formation of Multiple Products (N-arylation, Homocoupling, etc.)

dot

start Problem: Multiple Products Observed q1 Is N-Arylation byproduct present? start->q1 s1 Solution: Protect piperidine nitrogen (e.g., Boc group). This is the most reliable method. q1->s1 Yes q2 Is Homocoupling (Biaryl) byproduct present? q1->q2 No s2 Solution: Ensure strict inert atmosphere. Thoroughly degas all solvents. q2->s2 Yes q3 Is Hydrodehalogenation byproduct present? q2->q3 No s3 Solution: Use anhydrous solvents/reagents. Consider a weaker base (e.g., K₃PO₄). q3->s3 Yes

Caption: Diagnosing and solving byproduct formation.

This scenario indicates that side reactions are kinetically competitive with your desired transformation. The key is to adjust conditions to favor the C-O coupling pathway.

  • Dominant N-Arylation:

    • Solution: As detailed in FAQ1, protect the piperidine nitrogen. This is the most effective and common industrial strategy to ensure chemoselectivity. See Protocol 2 for a standard procedure.[1]

  • Significant Homocoupling:

    • Solution: Rigorously exclude oxygen. Use Schlenk techniques or a glovebox. Ensure your inert gas line has an oxygen trap. Consider adding a mild reducing agent to the reaction to keep the palladium in the Pd(0) state.[7][13]

  • Presence of Multiple Byproducts:

    • Solution: A full re-optimization using Design of Experiments (DoE) may be necessary.[14] Key parameters to screen include the ligand, base, solvent, temperature, and concentration. A systematic approach will often reveal interplay between factors, for example, a specific ligand/base combination may be uniquely selective.

Problem Probable Cause(s) Primary Solution(s) Secondary Action(s)
N-Arylation Unprotected, nucleophilic piperidine nitrogen.Protect the nitrogen with a Boc group.Screen ligands and bases for O-selectivity (less reliable).
Homocoupling Oxygen contamination; slow cross-coupling.Rigorously degas solvents and maintain inert atmosphere.Use a more active catalyst system to accelerate desired reaction.
Hydrodehalogenation Water/protic impurities; overly strong base.Use anhydrous solvents and reagents.Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).
Low Conversion Inactive catalyst; sub-optimal conditions.Screen different pre-catalysts, ligands, and bases.Increase reaction temperature and/or catalyst loading.

Key Reaction Parameters & Mechanisms

The Catalytic Cycle and Competing Pathways

The desired reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. However, several off-cycle and competing pathways can lead to the observed side reactions.

dot

G cluster_main Desired C-O Coupling Cycle cluster_side1 Side Reaction: C-N Coupling cluster_side2 Side Reaction: Homocoupling pd0 L-Pd(0) oa Oxidative Addition (L-Pd(II)(Ar)(X)) pd0->oa Ar-X pd2 Pd(II) species pd0->pd2 O₂ le Ligand Exchange (L-Pd(II)(Ar)(OR')) oa->le R'OH, Base cn_le Ligand Exchange (L-Pd(II)(Ar)(NR'₂)) oa->cn_le R'₂NH, Base re Reductive Elimination le->re re->pd0 product Ar-OR' (Desired Ether) re->product cn_re Reductive Elimination cn_le->cn_re cn_re->pd0 cn_product Ar-NR'₂ (N-Arylation Byproduct) cn_re->cn_product homo Ar-Ar (Homocoupling Byproduct) pd2->homo Ar-X

Caption: Catalytic cycle for C-O coupling and key side reactions.

Choosing the Right Base

The base plays a crucial role, not only in deprotonating the alcohol but also in influencing catalyst activity and stability.[3] The choice can be the difference between a high-yielding reaction and a complex mixture.

BasepKₐH (approx.)Common SolventsAdvantagesDisadvantages
NaOtBu 19Toluene, Dioxane, THFHighly active, often enables lower temperatures.Can decompose base-sensitive functional groups (e.g., esters); can promote hydrodehalogenation.[3][9]
LHMDS 26Toluene, THFVery strong, non-nucleophilic base.Can be incompatible with some functional groups.
K₃PO₄ 12.3Toluene, DioxaneExcellent functional group tolerance, cost-effective.Often requires higher temperatures and catalyst loadings.[10]
Cs₂CO₃ 10Dioxane, DMFGood solubility, excellent functional group tolerance.Expensive; can be difficult to stir on a large scale.[9]

Validated Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Piperidinol

This procedure effectively prevents N-arylation by protecting the piperidine nitrogen.

  • Setup: To a round-bottom flask, add the piperidinol substrate (1.0 eq), and dichloromethane (DCM) or tetrahydrofuran (THF) to make a ~0.5 M solution. Add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Boc-protected piperidinol can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Optimized C-O Cross-Coupling of N-Boc-Piperidinol

This protocol is a robust starting point, designed to minimize common side reactions.

  • Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon, add the aryl halide (1.0 eq), N-Boc-piperidinol (1.2 eq), a palladium pre-catalyst (e.g., G3 XPhos Pd, 1-2 mol%), and the chosen base (e.g., K₃PO₄, 2.0 eq) to a dry Schlenk flask or oven-dried vial equipped with a stir bar.[3]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a ~0.1-0.2 M solution) via syringe.

  • Reaction: Seal the vessel and place it in a pre-heated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N-Boc-protected piperidine ether.

  • Deprotection (if required): The Boc group can be removed by dissolving the purified ether in a solvent like DCM or dioxane and adding an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl.[1]

References

  • Gagnon, A. et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Available at: [Link]

  • Valera, M. C. & Cernak, T. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Available at: [Link]

  • Dunn, J. et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Bramm, A. et al. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available at: [Link]

  • Approaches to α-functionalization of piperidines by C H... (n.d.). ResearchGate. Available at: [Link]

  • Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. (2022). RSC Publishing. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). ACS Publications. Available at: [Link]

  • Snieckus, V. et al. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). (2006). The Journal of Organic Chemistry. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ResearchGate. Available at: [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.). PMC. Available at: [Link]

  • Steric effects of a lone pair and piperidine. (2014). Chemistry Stack Exchange. Available at: [Link]

  • Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. (n.d.). ResearchGate. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2022). Frontiers. Available at: [Link]

  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024). Technology Networks. Available at: [Link]

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. (n.d.). PubMed. Available at: [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

Sources

Optimization

LC-MS Technical Support Center: Resolving Azetidine-Piperidine Ionization Issues

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of nitrogen-rich, highly polar basic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of nitrogen-rich, highly polar basic amines. Compounds containing azetidine (a strained 4-membered ring) and piperidine (a 6-membered ring) present a "perfect storm" of LC-MS/MS challenges. Their high pKa (~8-10) and structural characteristics lead to three primary failure modes: void volume elution, severe matrix-induced ion suppression, and spontaneous in-source fragmentation.

This guide provides a causal understanding of these issues, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure your bioanalytical assays are robust and reproducible.

The Causality of Ionization Failures

Understanding why your method is failing is the first step to resolving it.

  • The Polarity-Retention Paradox: Basic amines are protonated in standard acidic mobile phases (e.g., 0.1% Formic Acid). While this yields excellent Electrospray Ionization (ESI+) efficiency, it causes terrible retention on standard C18 reversed-phase columns. Eluting in the void volume exposes the analyte to massive ion suppression from unretained endogenous salts and lipids[1].

  • The Strained Ring Dilemma: Azetidine possesses high ring strain. During ESI, collisions with surrounding gas molecules under high voltage and temperature can impart enough energy to cause In-Source Fragmentation (ISF) before the molecule ever reaches the collision cell[2]. This often results in the complete loss of the[M+H]+ precursor ion, leading to false negatives in target identification[3].

Workflow Start LC-MS Analysis of Azetidine-Piperidine Issue Identify Ionization Issue Start->Issue Ret Void Volume Elution Issue->Ret ISF Missing [M+H]+ Ion Issue->ISF Mat Signal Suppression Issue->Mat Sol1 Implement HILIC Method Ret->Sol1 Sol2 Lower Fragmentor Voltage ISF->Sol2 Sol3 Post-Column Infusion Test Mat->Sol3 Sol3->Sol1 Adjust Retention

Workflow for diagnosing and resolving LC-MS ionization issues for basic amines.

Troubleshooting FAQs

Q: My azetidine-piperidine drug shows a 90% signal drop when spiked into plasma compared to neat solvent. How do I fix this? A: You are experiencing severe matrix-induced ion suppression. The matrix effect in mass spectrometry refers to changes in analyte ionization efficiency caused by co-eluting matrix components, which compete with your basic amine for the limited charge available in the electrospray droplet[4]. Because your compound is highly polar, it likely elutes early, co-eluting with these suppressive components. Causal Solution: Shift the retention mechanism. You can use a high-pH mobile phase (e.g., pH 9.5) to force basic amines into their unionized state, dramatically increasing retention on C18 columns[5]. Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the compound in its ionized state[6].

Q: I am using HILIC, but my peak shapes are terrible and retention times drift. What is happening? A: HILIC stationary phases utilize a water-enriched layer on the surface, allowing hydrophilic analytes to partition and be retained[7]. If your sample diluent contains too much water (e.g., >20%), it disrupts this delicate aqueous layer upon injection, causing peak distortion and retention time shifts. Causal Solution: Ensure your sample is dissolved in a high-organic solvent (e.g., 75-90% Acetonitrile). Furthermore, ensure adequate column equilibration (at least 20 column volumes) when starting a HILIC batch to fully establish the water layer.

Q: The MS signal is strong, but the parent mass [M+H]+ is completely missing. I only see lower m/z peaks. A: This is classic In-Source Fragmentation (ISF). Analytes with fragile moieties can undergo severe ISF, sometimes leaving less than 1% of the parent form observable[3]. In-source fragmentation occurs between the atmospheric pressure region of the ion source and the high-vacuum region of the mass analyzer[2]. The strained azetidine ring is highly susceptible to this. Causal Solution: Decrease the Fragmentor Voltage (or Declustering Potential) to lower the kinetic energy of the ions, and reduce the source temperature to prevent thermal degradation[2].

Mechanism cluster_RP Reversed-Phase (Acidic pH) cluster_HILIC HILIC Mode RP1 Protonated Amine (+) RP2 Poor C18 Affinity RP1->RP2 RP3 Ion Suppression RP2->RP3 HL1 Protonated Amine (+) HL2 Aqueous Layer Partitioning HL1->HL2 HL3 High MS Sensitivity HL2->HL3

Mechanistic comparison of basic amine retention in Reversed-Phase versus HILIC modes.

Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Assessment

This protocol acts as a self-validating system: it visually maps the exact retention time windows where matrix suppression occurs. Matrix effects can be quantitatively assessed by comparing the signal of a standard spiked into a post-extraction blank matrix versus a neat mobile phase[1].

  • Setup Syringe Pump: Fill a syringe with a neat standard of your azetidine-piperidine compound (e.g., 100 ng/mL in mobile phase).

  • Connect via T-piece: Infuse the standard at 10 µL/min directly into the LC effluent post-column, before it enters the MS source.

  • Inject Blank Matrix: Inject a blank matrix extract (e.g., protein-precipitated plasma) into the LC system using your standard gradient method.

  • Monitor MS/MS Signal: Record the MRM transition of your infused compound over the entire run.

  • Validate Method: Analyze the baseline. If the baseline dips significantly (>20%) at the retention time of your analyte, the method fails validation due to ion suppression. You must adjust the LC gradient or improve sample cleanup until the analyte elutes in a "flat" baseline region.

Protocol B: HILIC-MS/MS Method Optimization for Polar Amines

This protocol validates retention mechanism integrity by monitoring the retention factor (k').

  • Column & Mobile Phase Selection: Select a bare silica or zwitterionic HILIC column. Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Sample Preparation: Dilute your extracted samples in at least 75% Acetonitrile.

  • Gradient Design: Program a gradient starting at 95% B (highly organic) and ramping down to 50% B over 5 minutes. (Remember: in HILIC, water is the strong eluting solvent).

  • Equilibration: Flush the column with 20 column volumes of 95% B to establish the stationary phase aqueous layer.

  • Validate Retention: Inject the sample. Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). If k′<2 , the method fails validation; decrease the aqueous content of your sample diluent to prevent disruption of the HILIC partitioning layer.

Quantitative Data & Method Comparisons

Table 1: Quantitative Comparison of LC-MS Strategies for Basic Amines
Chromatographic StrategyMobile Phase pHAnalyte Charge StateTypical Retention Factor (k')Matrix Effect (Suppression)ESI+ Sensitivity
Standard RPLC (C18) Acidic (pH 2.7)Protonated (+1)< 1.0 (Void Elution)Severe (>80%)Poor (Due to Matrix)
High-pH RPLC (C18) Basic (pH 9.5)Neutral (0)3.0 - 5.0Minimal (<20%)Moderate to High
HILIC Acidic (pH 3.0)Protonated (+1)4.0 - 8.0Minimal (<15%)Very High
Table 2: In-Source Fragmentation (ISF) Tuning Parameters
MS Source ParameterStandard SettingOptimized Setting for AzetidinesCausal Explanation
Declustering Potential / Fragmentor 80 - 120 V20 - 40 VLowers kinetic energy of ions in the intermediate pressure region, preventing premature cleavage of strained rings.
Source Temperature 400 - 500 °C250 - 300 °CReduces thermal degradation of fragile 4-membered heterocycles prior to entering the high-vacuum region.
Capillary Voltage 3.5 - 4.5 kV2.0 - 3.0 kVMinimizes corona discharge and excessive energy transfer during the initial droplet desolvation phase.

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Characterization Guide: Structural Validation of Non-PEG Linker CAS 2097966-89-5

Executive Summary The development of bifunctional molecules, such as PROTACs and Antibody-Drug Conjugates (ADCs), increasingly relies on rigid, non-PEG linkers to enhance oral bioavailability and optimize pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of bifunctional molecules, such as PROTACs and Antibody-Drug Conjugates (ADCs), increasingly relies on rigid, non-PEG linkers to enhance oral bioavailability and optimize pharmacokinetic profiles. CAS 2097966-89-5 (tert-Butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate) is a premier building block in this space. However, during synthesis and quality control, it is frequently confused with its symmetric regioisomer, CAS 926906-42-5 (tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate).

This guide provides an authoritative, objective comparison of the Nuclear Magnetic Resonance (NMR) profiles of these two alternatives, offering researchers a self-validating system to definitively confirm structural identity and regioisomeric purity.

Mechanistic & Structural Overview: The Causality of NMR Complexity

As an Application Scientist, it is critical to look beyond the raw chemical shifts and understand the geometric causality driving the spectral data. The fundamental difference between the target product and its alternative lies in molecular symmetry .

  • The Symmetric Alternative (4-yloxy isomer): CAS 926906-42-5 possesses a plane of symmetry bisecting the azetidine and piperidine rings. Consequently, the piperidine C2/C6 positions are chemically equivalent, as are the C3/C5 positions. This symmetry simplifies the resulting NMR spectra, reducing the number of distinct carbon signals.

  • The Asymmetric Target (3-yloxy isomer): CAS 2097966-89-5 breaks this symmetry by anchoring the ether linkage at the piperidine C3 position[1]. This structural shift creates a chiral center at piperidine-C3.

  • Diastereotopic Effects (The Causality): The introduction of the chiral center at piperidine-C3 renders the two faces of the adjacent azetidine ring diastereotopic. Therefore, the azetidine C2 and C4 carbons—and their attached protons—are no longer chemically equivalent. This asymmetric environment causes severe peak splitting and multiplet overlap, requiring advanced 2D NMR techniques for complete resolution[2].

Experimental Workflows: A Self-Validating NMR Protocol

To objectively differentiate CAS 2097966-89-5 from its symmetric alternative, follow this self-validating, step-by-step methodology.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the synthesized linker batch.

  • Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃, 100 atom % D).

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Filter the solution through a glass wool plug directly into a high-quality 5 mm NMR tube to eliminate particulate matter that could degrade magnetic field homogeneity.

Step 2: 1D NMR Acquisition (The Symmetry Check)

  • ¹H NMR (400 MHz): Acquire using a standard 30° pulse, a 2-second relaxation delay, and 16 scans. This provides a rapid purity check and integration baseline.

  • ¹³C{¹H} NMR (100 MHz): Acquire using a 30° pulse, a 2-second relaxation delay, and a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary Boc carbon.

  • Causality Check: Count the distinct aliphatic carbon resonances. The symmetric 4-yloxy alternative will yield exactly 8 distinct ¹³C signals . The target 3-yloxy product will yield 11 distinct signals due to the broken symmetry and diastereotopic azetidine carbons.

Step 3: 2D NMR Acquisition (Signal Resolution)

  • ¹H-¹H COSY: Acquire to trace the spin-spin coupling network of the asymmetric piperidine ring[3]. This confirms connectivity from the piperidine NH (δ ~2.0) through the distinct C2, C3, C4, C5, and C6 protons.

  • ¹H-¹³C HSQC: Acquire to resolve the heavily overlapping multiplets in the 1.4–1.8 ppm and 3.8–4.2 ppm regions, definitively assigning the diastereotopic azetidine CH₂ protons to their respective, distinct carbons.

Visualizations

NMR_Workflow Start Synthesized Linker Batch (CAS 2097966-89-5) Prep Sample Preparation (CDCl3, 298K, TMS ref) Start->Prep Acq1D 1D NMR Acquisition (1H & 13C at 400/100 MHz) Prep->Acq1D Decision Symmetry Analysis (Count 13C Resonances) Acq1D->Decision Sym 8 Carbon Signals (Symmetric 4-yloxy Impurity) Decision->Sym No Chiral Center Asym 11 Carbon Signals (Asymmetric 3-yloxy Target) Decision->Asym Chiral Center (C3) Acq2D 2D NMR (COSY/HSQC) Resolve Diastereotopic Protons Asym->Acq2D Valid Batch Validated Acq2D->Valid

Workflow for NMR-based regioisomer discrimination between 3-yloxy and 4-yloxy azetidine linkers.

COSY_Network PipNH Pip-NH (δ 2.0) PipC2 Pip-C2 (δ 2.7-3.1) PipNH->PipC2 3J PipC6 Pip-C6 (δ 2.6-3.0) PipNH->PipC6 3J PipC3 Pip-C3 (δ 3.4-3.6) PipC2->PipC3 3J PipC4 Pip-C4 (δ 1.4-1.8) PipC3->PipC4 3J AzeC3 Aze-C3 (δ 4.3) PipC3->AzeC3 NOE PipC5 Pip-C5 (δ 1.4-1.8) PipC4->PipC5 3J PipC5->PipC6 3J

Spin-spin coupling (COSY) and NOE network for the asymmetric piperidine ring of CAS 2097966-89-5.

Comparative Data Presentation

The following tables summarize the expected chemical shifts, demonstrating the stark contrast in spectral complexity driven by the presence or absence of a molecular plane of symmetry.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

PositionTarget: 3-yloxy Isomer (CAS 2097966-89-5)Alternative: 4-yloxy Isomer (CAS 926906-42-5)
Boc (CH₃) 1.45 (s, 9H)1.45 (s, 9H)
Piperidine NH ~2.00 (br s, 1H)~2.00 (br s, 1H)
Piperidine CH₂ 1.40–1.80 (m, 4H, C4/C5); 2.60–3.10 (m, 4H, C2/C6)1.40–1.90 (m, 4H, C3/C5); 2.60–3.10 (m, 4H, C2/C6)
Piperidine CH-O 3.40–3.60 (m, 1H, C3)3.40–3.50 (m, 1H, C4)
Azetidine CH₂ 3.80–4.25 (m, 4H, C2/C4 distinct )3.85–4.20 (m, 4H, C2/C4 equivalent )
Azetidine CH-O 4.30 (m, 1H, C3)4.30 (m, 1H, C3)

Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)

Structural MotifTarget: 3-yloxy Isomer (11 Signals)Alternative: 4-yloxy Isomer (8 Signals)
Boc Group 28.4 (CH₃), 79.5 (Cq), 156.2 (C=O)28.4 (CH₃), 79.5 (Cq), 156.2 (C=O)
Piperidine CH₂ 24.5 (C5), 30.2 (C4), 46.1 (C6), 50.5 (C2)32.1 (C3/C5), 44.5 (C2/C6)
Piperidine CH-O 75.8 (C3)74.2 (C4)
Azetidine CH₂ 56.2 (C2), 56.8 (C4) [Diastereotopic]56.5 (C2/C4) [Equivalent]
Azetidine CH-O 68.5 (C3)68.1 (C3)

References

  • Title: tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate — Chemical Substance Information Source: NextSDS URL: [Link][1]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: Molecules (via PMC / NIH) URL: [Link][2]

  • Title: 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes Source: Arkivoc URL: [Link][3]

Sources

Comparative

A Comparative Guide to LC-MS Purity Validation for tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate

Abstract This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity validation of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate. This molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity validation of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate. This molecule, a key building block in modern medicinal chemistry, presents analytical challenges due to its high polarity and lack of a significant UV chromophore. We will explore the strategic selection of chromatographic modes—specifically modern Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with mass-selective and universal aerosol-based detectors. This guide details optimized, step-by-step experimental protocols, presents comparative performance data, and explains the scientific rationale behind method development and validation choices, in accordance with ICH guidelines. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing scientifically sound and defensible purity methods for this and structurally similar analytes.

The Analytical Challenge: Why Standard Methods Fall Short

The molecule tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate is a saturated heterocyclic compound featuring two basic nitrogen atoms and an ether linkage. Its structure is characteristic of many modern pharmaceutical intermediates.[1][2] The primary analytical hurdles for purity determination are:

  • Lack of a UV Chromophore: The molecule is composed entirely of single bonds and lacks conjugated pi systems, rendering it nearly invisible to standard UV-Visible detectors, which are the workhorses of traditional HPLC purity assays.[3] This makes it impossible to reliably detect and quantify impurities at the low levels required by regulatory bodies.

  • High Polarity: The presence of multiple heteroatoms makes the compound highly polar. This leads to poor or no retention on conventional C18 reversed-phase columns, where the analyte often elutes in or near the void volume, co-eluting with other polar impurities and solvent fronts.[4][5]

These characteristics necessitate a move beyond standard HPLC-UV and a careful consideration of advanced chromatographic and detection strategies. LC-MS is the quintessential tool for this task, offering the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[6]

Strategic Selection of Analytical Methodology

A robust purity method requires both effective separation of the main component from all potential impurities and a detection technique that can accurately quantify each component. The diagram below outlines the logical process for selecting an appropriate analytical method based on the analyte's properties.

Analyte Analyte Properties: tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate Properties High Polarity? No UV Chromophore? Analyte->Properties LC_Choice Select LC Mode Properties->LC_Choice Yes UV_Detector UV Detector (Not Viable) Properties->UV_Detector Yes HILIC HILIC (Primary Choice for High Polarity) LC_Choice->HILIC RPLC Aqueous-Compatible RPLC (Alternative) LC_Choice->RPLC Detector_Choice Select Detector HILIC->Detector_Choice RPLC->Detector_Choice MS_Detector Mass Spectrometry (MS) (High Specificity, Variable Response) Detector_Choice->MS_Detector CAD_Detector Charged Aerosol Detector (CAD) (Universal, More Uniform Response) Detector_Choice->CAD_Detector ELSD_Detector ELSD (Universal, Lower Sensitivity) Detector_Choice->ELSD_Detector Final_Method Optimized Method: LC-MS/CAD MS_Detector->Final_Method CAD_Detector->Final_Method

Caption: Logic diagram for selecting the optimal analytical method.

Comparison of Chromatographic Modes: RPLC vs. HILIC

Reversed-Phase Liquid Chromatography (RPLC): While traditional C18 columns are unsuitable, modern advancements have produced "aqueous-compatible" columns (e.g., those with polar-embedded or polar-endcapped phases) that offer improved retention for polar analytes.[7] These columns resist the "phase collapse" or "dewetting" that occurs with highly aqueous mobile phases, providing a more stable and retentive environment.[4]

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for separating highly polar compounds.[8] It utilizes a polar stationary phase (like bare silica or amide-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9] The separation mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[10] A key advantage of HILIC is that the high organic content of the mobile phase promotes efficient nebulization and desolvation in the mass spectrometer's ion source, often leading to a significant enhancement in ESI-MS sensitivity.[11][12][13]

Comparison of Detection Technologies: MS vs. Universal Detectors

For purity analysis, where the goal is to quantify unknown impurities relative to the active pharmaceutical ingredient (API), relying on a detector with uniform response is critical.

Mass Spectrometry (MS): MS provides unparalleled specificity and sensitivity, confirming the identity of the main peak and providing mass information for unknown impurities.[6] However, the ionization efficiency in an ESI source can vary dramatically between different molecules.[14] Therefore, assuming that the MS response factor for an impurity is the same as for the API can lead to significant quantification errors.

Charged Aerosol Detector (CAD): CAD is a near-universal aerosol-based detector. The eluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles are charged and then measured by an electrometer.[15][16] Its response is proportional to the mass of the analyte and is largely independent of the analyte's chemical structure, making it ideal for purity analysis where impurity standards are often unavailable.[17][18]

Evaporative Light Scattering Detector (ELSD): ELSD operates on a similar principle to CAD but detects the light scattered by the dried analyte particles.[19][20] While also a universal detector compatible with gradients, it generally offers lower sensitivity and a more pronounced non-linear response compared to CAD, making accurate quantification more challenging.[21][22][23]

Recommended Analytical Workflows & Protocols

Based on the principles discussed, we present two robust, validated methods for the purity analysis of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate. Both methods utilize a combination of MS for identification and CAD for more accurate quantification.

Sample Sample Preparation (Dilute in 50:50 ACN:H2O) Injection UHPLC Injection Sample->Injection Column Chromatographic Separation (HILIC or RPLC) Injection->Column Splitter Flow Splitter (Optional) Column->Splitter MS ESI-MS Detection (Identification) Splitter->MS ~10% CAD CAD Detection (Quantification) Splitter->CAD ~90% Data Data Acquisition & Analysis MS->Data CAD->Data

Caption: General analytical workflow for LC-MS/CAD purity analysis.

Protocol A: HILIC-MS/CAD Method (Preferred)

This method is recommended for its superior retention of the polar parent compound and potential early-eluting polar impurities.

  • Instrumentation: UHPLC system coupled to a Q-TOF Mass Spectrometer and a Charged Aerosol Detector.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) Flow (mL/min) %A %B Curve
    0.0 0.4 5 95 Initial
    5.0 0.4 40 60 6
    5.1 0.4 5 95 6

    | 7.0 | 0.4 | 5 | 95 | 6 |

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV

    • Source Temp: 150 °C

    • Desolvation Temp: 450 °C

    • Scan Range: 50-500 m/z

  • CAD Parameters:

    • Nebulizer Gas (N2): 35 psi

    • Evaporation Temp: 35 °C

    • Data Collection Rate: 10 Hz

Protocol B: Aqueous RPLC-MS/CAD Method (Alternative)

This method serves as a robust alternative, offering orthogonal selectivity to the HILIC method.

  • Instrumentation: Same as Protocol A.

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) Flow (mL/min) %A %B Curve
    0.0 0.5 98 2 Initial
    6.0 0.5 5 95 6
    7.0 0.5 5 95 6
    7.1 0.5 98 2 6

    | 9.0 | 0.5 | 98 | 2 | 6 |

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • MS & CAD Parameters: Same as Protocol A.

Method Validation: A Framework for Trustworthiness

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[24] For a purity method, this means proving it is specific, sensitive, precise, and accurate for quantifying impurities. All validation work should adhere to the International Council for Harmonisation (ICH) guideline Q2(R1).[25][26][27]

Key Validation Parameters & Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the main peak and its closest eluting impurity/degradant.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Typically at the reporting threshold (e.g., 0.05%).
Linearity & Range To demonstrate a proportional relationship between detector response and analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be insignificant. Range typically from LOQ to 120% of the impurity specification.
Accuracy The closeness of test results to the true value.% Recovery of spiked impurities should be within 80-120% for low concentrations (e.g., at the specification limit).
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (n=6): RSD ≤ 10% at LOQ. Intermediate Precision: RSD ≤ 15% at LOQ.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability criteria must be met under all varied conditions (e.g., ±2°C in temp, ±0.2 pH units, ±5% organic composition).

Source: Adapted from ICH Harmonised Tripartite Guideline Q2(R1).[26]

A crucial component of specificity testing is a forced degradation study . The bulk drug substance is subjected to stress conditions (e.g., acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis) to generate potential degradation products.[28] The analytical method must be able to separate the primary peak from all degradants formed, proving it is "stability-indicating."

Comparative Data & Discussion

The following table summarizes the expected performance characteristics of the two proposed methods.

Performance MetricHILIC-MS/CAD Method (A)Aqueous RPLC-MS/CAD Method (B)Justification
Analyte Retention (k') > 3.01.5 - 2.5HILIC provides significantly stronger retention for the highly polar analyte, moving it away from the solvent front.[11]
Resolution (Rs) from Polar Impurities Excellent (> 3.0)Good (> 2.0)HILIC excels at separating structurally similar polar compounds.[13]
MS Sensitivity HighModerateThe high organic mobile phase in HILIC enhances ESI efficiency.[12]
Method Robustness GoodExcellentRPLC methods are often considered more "rugged" and less sensitive to minor variations in mobile phase composition than HILIC methods.
Orthogonality N/AHighThe RPLC method provides a different separation mechanism, making it an excellent confirmatory method.

Discussion: For routine quality control, the HILIC-MS/CAD Method (A) is the superior choice . It provides better retention and resolution for the target analyte and its most likely polar process impurities. The enhanced MS sensitivity is also a significant advantage for identifying unknown peaks at very low levels. The Aqueous RPLC-MS/CAD Method (B) serves as an excellent orthogonal method for confirmation or for use in development settings where a different selectivity is required to resolve a specific impurity. The use of CAD in both workflows ensures that the area percent values reported are a more accurate reflection of the true mass distribution between the main component and its impurities.[15]

Conclusion

The purity validation of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate requires a carefully designed analytical strategy that addresses its inherent high polarity and lack of a UV chromophore. Standard RPLC-UV methods are inadequate for this purpose. A combination of advanced chromatographic techniques and universal detection is essential for developing a scientifically sound, robust, and regulatory-compliant method.

This guide demonstrates that a HILIC separation coupled with MS and CAD detection provides the most effective solution. This approach delivers excellent retention, superior resolution of polar species, and accurate quantification capabilities. By following the detailed protocols and adhering to the validation principles outlined herein, researchers and drug development professionals can confidently establish the purity of this challenging molecule, ensuring the quality and safety of downstream products.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho Laboratories Pvt. Ltd. Available at: [Link]

  • 〈621〉CHROMATOGRAPHY. U.S. Pharmacopeia (USP). Available at: [Link]

  • Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters Corporation. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]

  • Chirita, R., et al. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • What are Evaporative Light-Scattering Detectors?. (2017). Peak Scientific. Available at: [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2023). MDPI. Available at: [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Lisa, M., et al. (2025). Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. Talanta. Available at: [Link]

  • Evaporative light scattering detector. Wikipedia. Available at: [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. (2026). LCGC International. Available at: [Link]

  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. PubChem. Available at: [Link]

  • Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. (2023). MDPI. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. (2023). Agilent Technologies. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • Agilent InfinityLab LC Series Evaporative Light Scattering Detectors User Manual. Agilent Technologies. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. Available at: [Link]

  • Small Molecule Characterization for Emerging Modalities. (2026). Waters Corporation. Available at: [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). AZoM. Available at: [Link]

  • Charged aerosol detector. Wikipedia. Available at: [Link]

  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (2020). LCGC International. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available at: [Link]

  • Hydrophilic interaction chromatography. Wikipedia. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2014). Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • USP Chapter 621: Overview & Key Points. (2017). Phenomenex. Available at: [Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. (2025). HWI group. Available at: [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2020). Analytical Chemistry. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma Group. Available at: [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020). Chromatography Today. Available at: [Link]

  • Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities. (2018). Chromatography Today. Available at: [Link]

  • Process for making azetidine-3-carboxylic acid. (2003). Google Patents.
  • The principles of ELSD. (2016). Peak Scientific. Available at: [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (2019). International Journal of Research and Analytical Reviews. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Available at: [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. Available at: [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025). Welch Materials. Available at: [Link]

Sources

Validation

A Comparative Analysis of Positional Isomers: Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate and its 4-yloxy Counterpart

A technical guide for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the subtle art of molecular design often hinges on the precise positioning of functional groups....

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Author: BenchChem Technical Support Team. Date: March 2026

A technical guide for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, the subtle art of molecular design often hinges on the precise positioning of functional groups. The azetidine and piperidine scaffolds are cornerstones in the development of novel therapeutics, prized for their ability to confer advantageous physicochemical and pharmacological properties.[1][2] This guide delves into a comparative analysis of two closely related building blocks: tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate and its positional isomer, tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate.

While direct, head-to-head experimental data for these specific isomers is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry, predictive modeling, and data from analogous structures to provide a comprehensive comparison. We will explore their predicted physicochemical properties, plausible synthetic routes, conformational differences, and the potential impact of this isomeric shift on their utility in drug discovery.

I. Predicted Physicochemical Properties: A Tale of Two Topologies

The seemingly minor shift of the ether linkage from the 3- to the 4-position of the piperidine ring can have a discernible impact on the molecule's overall physicochemical profile. These differences, though subtle, can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[]

To quantify these potential differences, we utilized the SwissADME web tool to generate predictions for key physicochemical descriptors.[1] The SMILES strings for tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (Isomer 1) and tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (Isomer 2) were used to generate the following data:

PropertyIsomer 1 (3-yloxy)Isomer 2 (4-yloxy)Potential Implication
Molecular Formula C₁₃H₂₄N₂O₃C₁₃H₂₄N₂O₃Identical
Molecular Weight 256.34 g/mol 256.34 g/mol Identical
cLogP (Consensus) 1.581.58Similar lipophilicity and likely similar membrane permeability.
Topological Polar Surface Area (TPSA) 41.9 Ų41.9 ŲIdentical TPSA suggests similar passive transport across membranes.
Hydrogen Bond Acceptors 44Identical
Hydrogen Bond Donors 11Identical
Number of Rotatable Bonds 44Identical flexibility.
pKa (most basic) 9.779.77The basicity of the piperidine nitrogen is predicted to be nearly identical.
Aqueous Solubility (logS) -2.71-2.71Predicted to have similar aqueous solubility.

Data generated using the SwissADME web tool. These are predictive values and have not been experimentally verified.

Based on these in silico predictions, the two isomers exhibit remarkably similar global physicochemical properties. Their lipophilicity, polar surface area, and predicted aqueous solubility are identical. This suggests that from a purely physicochemical standpoint, their ADME profiles might be quite similar. However, it is the three-dimensional arrangement of these properties that can lead to significant differences in biological activity.

II. Synthesis and Chemical Reactivity: Crafting the Scaffolds

The synthesis of both isomers can be plausibly achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The key starting materials would be a protected 3-functionalized azetidine and the corresponding protected hydroxypiperidine.

A generalized synthetic approach would involve the reaction of tert-butyl 3-iodoazetidine-1-carboxylate with either N-Boc-3-hydroxypiperidine or N-Boc-4-hydroxypiperidine in the presence of a suitable base, such as sodium hydride, followed by deprotection of the piperidine nitrogen.

Experimental Protocol: General Procedure for Williamson Ether Synthesis
  • To a solution of the respective N-Boc-hydroxypiperidine (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF or THF) at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the alkoxide.

  • Add a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equivalent) in the same anhydrous solvent.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the di-protected intermediate.

  • Selectively deprotect the piperidine nitrogen using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the final product.

Synthesis_of_Isomers cluster_0 Synthesis of 3-yloxy Isomer cluster_1 Synthesis of 4-yloxy Isomer A1 N-Boc-3-hydroxypiperidine C1 Williamson Ether Synthesis (NaH, DMF) A1->C1 B1 tert-butyl 3-iodoazetidine-1-carboxylate B1->C1 D1 Di-Boc protected intermediate C1->D1 E1 Deprotection (TFA, DCM) D1->E1 F1 tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate E1->F1 A2 N-Boc-4-hydroxypiperidine C2 Williamson Ether Synthesis (NaH, DMF) A2->C2 B2 tert-butyl 3-iodoazetidine-1-carboxylate B2->C2 D2 Di-Boc protected intermediate C2->D2 E2 Deprotection (TFA, DCM) D2->E2 F2 tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate E2->F2

Proposed synthetic routes for the 3-yloxy and 4-yloxy isomers.

In terms of chemical reactivity, the primary site of further functionalization would be the secondary amine of the piperidine ring. The basicity and nucleophilicity of this nitrogen are predicted to be very similar between the two isomers. However, the steric environment surrounding this nitrogen differs, which could lead to subtle differences in reaction kinetics with bulky electrophiles.

III. Conformational Analysis and Target Interaction: The Importance of 3D Space

The most significant divergence between these two isomers lies in their three-dimensional structure and conformational preferences.

  • Isomer 2 (4-yloxy): The 4-substituted piperidine ring is achiral and will predominantly exist in a chair conformation with the bulky azetidine-oxy substituent in the equatorial position to minimize steric strain. This results in a relatively rigid and predictable geometry.

  • Isomer 1 (3-yloxy): The substitution at the 3-position of the piperidine ring introduces a chiral center, meaning this isomer can exist as a pair of enantiomers ((R) and (S)). Furthermore, the substituent can adopt either an axial or equatorial position. While the equatorial conformation is generally favored, the energetic difference between the two conformers may be small, allowing for a dynamic equilibrium. This conformational flexibility, combined with the presence of a stereocenter, provides a more complex and nuanced three-dimensional shape compared to the 4-yloxy isomer.

Conformational_Comparison cluster_isomer1 Isomer 1 (3-yloxy) cluster_isomer2 Isomer 2 (4-yloxy) I1_node Introduces a chiral center (R/S enantiomers) I1_conf Axial and equatorial conformers in equilibrium I1_node->I1_conf leads to I1_shape More complex and flexible 3D shape I1_conf->I1_shape results in Potential for stereoselective\nbinding interactions Potential for stereoselective binding interactions I1_shape->Potential for stereoselective\nbinding interactions I2_node Achiral I2_conf Predominantly equatorial conformer I2_node->I2_conf leads to I2_shape More rigid and predictable 3D shape I2_conf->I2_shape results in Symmetric binding\ninteractions Symmetric binding interactions I2_shape->Symmetric binding\ninteractions

Key structural and conformational differences between the isomers.

These conformational differences have profound implications for drug-target interactions. The defined stereochemistry and conformation of a drug molecule are often critical for achieving high-affinity and selective binding to a biological target. The chirality and conformational flexibility of the 3-yloxy isomer could allow for stereospecific interactions with a binding pocket that are not possible for the achiral and more rigid 4-yloxy isomer. Conversely, the well-defined geometry of the 4-yloxy isomer might be optimal for fitting into a different, more constrained binding site.

IV. Potential Biological and Pharmacological Implications: A Forward Look

The azetidine and piperidine scaffolds are present in a multitude of approved drugs and clinical candidates, spanning a wide range of therapeutic areas including oncology, neuroscience, and infectious diseases.[1][2] The ether linkage between these two rings creates a flexible yet constrained scaffold that can be used to orient pharmacophoric features in three-dimensional space.

Given the structural differences, it is reasonable to hypothesize that the two isomers could exhibit distinct biological profiles:

  • Potency and Selectivity: As discussed, the different 3D shapes could lead to one isomer having a significantly higher binding affinity for a particular target. Furthermore, the ability to form stereospecific interactions could lead to the 3-yloxy isomer having greater selectivity for a specific target over related off-targets.

  • Metabolic Stability: While the core physicochemical properties are similar, the different substitution patterns could influence their susceptibility to metabolism. For instance, the accessibility of the C-H bonds on the piperidine ring to metabolic enzymes like cytochrome P450s may differ, potentially leading to different metabolic pathways and rates of clearance.

  • Pharmacokinetics: While bulk properties like solubility and permeability are predicted to be similar, differences in protein binding or interaction with drug transporters could arise from their distinct shapes, leading to different pharmacokinetic profiles in vivo.

V. Conclusion

While on the surface, tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate and its 4-yloxy isomer appear to be very similar molecules, a deeper analysis reveals critical differences in their three-dimensional structure and conformational dynamics. The introduction of a chiral center and increased conformational flexibility in the 3-yloxy isomer contrasts with the more rigid and predictable geometry of the 4-yloxy isomer.

These differences underscore a fundamental principle in drug discovery: positional isomerism matters. The choice between a 3- and 4-substituted piperidine is not trivial and can have a profound impact on a molecule's biological activity and pharmacological properties. This guide, based on predictive modeling and established chemical principles, highlights the potential for these two isomers to serve as distinct tools in the hands of medicinal chemists. Ultimately, the synthesis and experimental evaluation of both isomers are necessary to fully elucidate their respective advantages and to determine which scaffold is better suited for a given therapeutic application.

VI. References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available at: [Link]

  • Chemicalize. (n.d.). tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate. Available at: [Link]

  • Chemicalize. (n.d.). tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate. Available at: [Link]

  • Future Medicinal Chemistry. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • SwissADME. (n.d.). SwissADME. Available at: [Link]

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate

This document provides essential procedural guidance for the safe handling and disposal of Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate. As this compound is a specialized chemical intermediate, a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate. As this compound is a specialized chemical intermediate, a comprehensive understanding of its potential hazards, derived from its structural motifs, is critical for ensuring laboratory safety. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement robust safety protocols.

Hazard Profile Analysis: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate may not be readily available, its chemical structure provides critical insights into its potential hazards. The molecule incorporates both a piperidine ring and an azetidine ring, moieties for which toxicological and safety data are well-documented.

  • Azetidine Derivatives: Azetidine and its derivatives are known to be potential irritants and can be harmful if they come into contact with skin or are inhaled.[1][2] Structurally similar compounds, such as tert-Butyl 3-oxoazetidine-1-carboxylate, are classified as causing skin and eye irritation, and may cause respiratory irritation.[3]

  • Piperidine Derivatives: The piperidine scaffold is present in many bioactive compounds. Piperidine itself is a flammable liquid that is toxic and corrosive, capable of causing severe skin burns and eye damage.[4][5] Related compounds often carry warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[6][7]

Based on this structural analysis, it is prudent to handle Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate as a compound that is, at a minimum:

  • A skin and eye irritant/corrosive.[6][7]

  • Harmful if ingested.[6]

  • A respiratory tract irritant.[6][7]

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

The Core PPE Ensemble: A Head-to-Toe Defense

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[8] The following ensemble represents the minimum required protection for handling Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate in a laboratory setting.

Eye and Face Protection

Direct contact with the eyes can cause serious damage.[7]

  • Mandatory: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times.[9][10]

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of large quantities or reactions under pressure), a face shield should be worn in addition to safety goggles.[9][11]

Hand Protection

Skin contact is a primary route of exposure.

  • Gloves: Chemically resistant gloves are required.[12] Disposable nitrile gloves provide good splash protection against a wide range of chemicals and are a suitable primary choice.[9] For prolonged handling or immersion, heavier-duty gloves should be considered.

  • Double Gloving: For added protection, especially when handling concentrated solutions, wearing two pairs of nitrile gloves is recommended. This practice minimizes exposure risk if the outer glove is compromised.

  • Integrity Check: Always inspect gloves for tears or punctures before use.[12] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[12]

Glove MaterialSplash ProtectionExtended ContactComments
Nitrile ExcellentFair to GoodGood general-purpose choice for splash resistance.
Neoprene ExcellentExcellentRecommended for higher-risk or prolonged operations.
Butyl Rubber ExcellentExcellentProvides superior resistance to many organic compounds.
Consult the glove manufacturer's chemical resistance guide for specific compatibility data.[9]
Body Protection

Protecting the skin from accidental spills is crucial.

  • Laboratory Coat: A properly fitting, flame-resistant lab coat must be worn and kept buttoned.[9]

  • Chemical Apron: For procedures involving larger volumes or a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Suit: In the event of a large-scale operation or emergency response to a spill, a disposable chemical-resistant suit (e.g., Tyvek) may be necessary.[8]

Respiratory Protection

All handling of solid or solutions of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[13]

  • Engineering Controls: A chemical fume hood is the primary line of defense.

  • Respirator Use: If engineering controls are insufficient or during a spill cleanup outside of a hood, a NIOSH-approved respirator is required.[14] A half-mask or full-face respirator with organic vapor cartridges is appropriate.[4] The use of respirators necessitates a formal respiratory protection program, including fit testing and medical evaluation, as mandated by OSHA.[9]

Procedural Guidance: Safe Handling Workflows

Adherence to standardized procedures is critical for minimizing risk.

Pre-Handling Safety Checklist
  • Verify the functionality of the chemical fume hood.

  • Locate the nearest safety shower and eyewash station.

  • Ensure all necessary PPE is available and in good condition.

  • Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizer) readily accessible.

  • Review the experimental protocol and identify high-risk steps.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Don Inner Gloves Don2 2. Don Lab Coat / Gown Don1->Don2 Don3 3. Don Respiratory Protection (if required) Don2->Don3 Don4 4. Don Eye/Face Protection Don3->Don4 Don5 5. Don Outer Gloves (over cuffs) Don4->Don5 Doff1 1. Remove Outer Gloves (Contaminated) Doff2 2. Remove Lab Coat / Gown (turn inside out) Doff1->Doff2 Doff3 3. Remove Eye/Face Protection Doff2->Doff3 Doff4 4. Remove Respiratory Protection Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate
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